ent-Abacavir
Description
Epzicom contains two different medicines: abacavir and lamivudine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-79-6 | |
| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of ent-Abacavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir, a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for the treatment of HIV infection. As a chiral molecule, it exists as a pair of enantiomers. The therapeutically active form is the (-)-enantiomer, known as Abacavir. This technical guide provides a comprehensive overview of the discovery and synthesis of its counterpart, the (+)-enantiomer, referred to as ent-Abacavir. This document details the historical context of Abacavir's development, explores the synthetic routes to obtain this compound, presents available data on its biological activity in a comparative context, and provides detailed experimental protocols for key synthetic methodologies. Visualizations of synthetic pathways and biological processes are included to facilitate a deeper understanding of the core concepts.
Discovery and Development of Abacavir and the Significance of its Stereochemistry
The journey to Abacavir began with the exploration of carbocyclic nucleosides, which are analogues of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers greater stability against enzymatic degradation. The pioneering work of Vince and Daluge led to the synthesis of carbovir, the racemic precursor of Abacavir. Subsequent research focused on the resolution of carbovir's enantiomers, which revealed that the (-)-enantiomer possessed the desired potent anti-HIV activity, while the (+)-enantiomer was initially considered less active. Abacavir was patented in 1988 and received FDA approval in 1998.
The stereochemistry at the C1' and C4' positions of the cyclopentene ring is crucial for the biological activity of Abacavir. The specific spatial arrangement of the hydroxymethyl group and the purine base in the (-)-enantiomer allows for efficient intracellular phosphorylation to the active triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP then acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase. Interestingly, while the focus of development was on the (-)-enantiomer, some in vitro studies have suggested that the (+)-enantiomer, this compound, exhibits equivalent antiviral activity.
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies:
-
Enantioselective Synthesis: This approach aims to directly synthesize the desired (+)-enantiomer with high stereocontrol.
-
Racemic Synthesis followed by Chiral Resolution: This strategy involves the synthesis of a racemic mixture of a key intermediate or Abacavir itself, followed by the separation of the two enantiomers.
Enantioselective Synthesis Strategies
While most of the literature focuses on the enantioselective synthesis of the therapeutically used (-)-Abacavir, the principles and intermediates can be adapted to produce this compound by using the opposite enantiomer of a chiral starting material or a chiral catalyst. A key challenge in the synthesis is the stereoselective construction of the carbocyclic core.
One notable approach involves the use of enzymatic kinetic resolution of a racemic precursor to obtain the desired enantiomerically pure intermediate. For instance, a lipase-based procedure can be employed for the kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one derivatives, which are versatile synthons for carbocyclic nucleosides. By selecting the appropriate enzyme and reaction conditions, one can selectively acylate one enantiomer, allowing for the separation of the two.
Racemic Synthesis and Chiral Resolution
A common and often practical approach to obtaining this compound is through the synthesis of a racemic mixture of a key precursor, followed by chiral resolution.
Logical Workflow for Racemic Synthesis and Resolution:
Caption: Workflow for obtaining this compound via enzymatic resolution.
One well-established method for chiral resolution in the context of Abacavir synthesis is the use of the enzyme adenosine deaminase. This enzyme can selectively deaminate the undesired enantiomer of a 2,6-diaminopurine precursor, leaving the desired enantiomer untouched and allowing for their separation. By targeting the (-)-enantiomer for deamination, one could isolate the precursor for this compound.
Biological Activity of this compound
Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP inhibits the activity of HIV-1 reverse transcriptase (RT) by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), and by being incorporated into viral DNA, causing chain termination.
Intracellular Activation Pathway of Abacavir:
Caption: Intracellular activation pathway of Abacavir enantiomers.
While the (-)-enantiomer (Abacavir) is the marketed drug, in vitro studies have indicated that the (+)-enantiomer (this compound) possesses equivalent antiviral activity. This suggests that the stereochemistry at C1' and C4' may not be the sole determinant for recognition and phosphorylation by cellular kinases, nor for the inhibition of HIV reverse transcriptase.
Quantitative Comparison of Biological Activity
To provide a clear comparison, the following table summarizes the available quantitative data on the anti-HIV activity and cytotoxicity of Abacavir. Specific data for this compound is less commonly reported but is suggested to be similar in terms of antiviral potency.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir | MT-4 | 4.0 | - | - |
| CEM | - | 160 | - | |
| CD4+ CEM | - | 140 | - | |
| BFU-E | - | 110 | - | |
| This compound | - | Equivalent to Abacavir | Data not readily available | - |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound, focusing on the enzymatic resolution of a racemic precursor.
Enzymatic Resolution of Racemic Aminopurine Precursor
This protocol describes the enzymatic resolution of a racemic 2,6-diaminopurine precursor to separate the enantiomers, which can then be converted to either Abacavir or this compound.
Materials:
-
Racemic 2,6-diaminopurine precursor of Abacavir
-
Adenosine deaminase
-
Phosphate buffer (pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) system
-
Chromatography columns for separation
Procedure:
-
Reaction Setup: Dissolve the racemic precursor in the phosphate buffer to a suitable concentration.
-
Enzyme Addition: Add adenosine deaminase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC. The deamination of one enantiomer will result in a new peak corresponding to the guanine analogue, while the peak of the desired enantiomer remains.
-
Reaction Quenching: Once the reaction has reached the desired conversion (ideally 50%), quench the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Separation: Separate the desired unreacted enantiomer from the deaminated product and the enzyme using chromatographic techniques (e.g., column chromatography).
-
Characterization: Analyze the purified enantiomer by chiral HPLC to determine its enantiomeric excess (ee).
Conversion to this compound
The resolved (+)-enantiomer of the precursor can then be converted to this compound through a series of chemical transformations, which typically involve the introduction of the cyclopropylamino group at the 6-position of the purine ring.
General Workflow for Final Synthesis Steps:
Caption: Final step in the synthesis of this compound.
Conclusion
The study of this compound provides valuable insights into the structure-activity relationships of carbocyclic nucleoside analogues. While (-)-Abacavir is the clinically utilized drug, the evidence suggesting equivalent in vitro antiviral activity for this compound highlights the complexity of stereochemical requirements for antiretroviral efficacy. The synthetic routes, particularly those involving enzymatic resolution, offer practical methods for obtaining enantiomerically pure this compound for further research. A more detailed investigation into the comparative in vivo efficacy, toxicity, and pharmacokinetic profiles of both enantiomers could provide a more complete understanding of their therapeutic potential and may inform the design of future antiviral agents. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of Abacavir and its enantiomer, encouraging further exploration in this important area of medicinal chemistry.
An In-depth Technical Guide on the Mechanism of Action of ent-Abacavir against HIV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV infection. As a carbocyclic 2'-deoxyguanosine analog, abacavir is administered as the (-)-enantiomer, which is formally known as (-)-(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. Its counterpart, ent-abacavir or the (+)-enantiomer, ((+)-(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), is not used clinically. This technical guide provides an in-depth analysis of the mechanism of action of this compound against HIV, focusing on its intracellular metabolism and interaction with HIV reverse transcriptase in comparison to the clinically utilized (-)-enantiomer. The central finding is that while the triphosphate form of this compound is an effective inhibitor of HIV reverse transcriptase, its formation within the cell is profoundly inefficient due to the stereoselectivity of key cellular enzymes. This metabolic barrier is the primary determinant of the stereoselective antiviral activity of abacavir.
Introduction
Abacavir is a prodrug that must be anabolized to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[1] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase (RT) and as a chain terminator upon incorporation into the nascent viral DNA.[1][2] The stereochemistry of the carbocyclic ring of abacavir is critical for its biological activity. This guide will dissect the molecular journey of this compound, from its cellular uptake to its interaction with the viral replication machinery, and provide a detailed comparison with its clinically effective enantiomer.
Intracellular Activation Pathway: A Tale of Two Enantiomers
The antiviral activity of abacavir is entirely dependent on its conversion to CBV-TP. This is a three-step phosphorylation process mediated by host cellular enzymes. The stereochemistry of the abacavir enantiomers plays a pivotal role in the efficiency of this activation pathway.
Phosphorylation Cascade
The intracellular phosphorylation of abacavir to CBV-TP proceeds as follows:
-
Abacavir → Carbovir Monophosphate (CBV-MP): This initial phosphorylation is catalyzed by a cytosolic 5'-nucleotidase.[3]
-
CBV-MP → Carbovir Diphosphate (CBV-DP): Guanylate kinase (GMP kinase) is responsible for this step.[3]
-
CBV-DP → Carbovir Triphosphate (CBV-TP): Several cellular kinases, including pyruvate kinase, phosphoglycerate kinase, and creatine kinase, can catalyze the final phosphorylation.
The key to the differential activity between abacavir and this compound lies in the stereoselectivity of the enzymes in this cascade.
Stereoselectivity of Phosphorylating Enzymes
Research has demonstrated a profound preference of cellular kinases for the therapeutically active (-)-enantiomer of carbovir (the nucleoside core of abacavir).
-
5'-Nucleotidase: This enzyme selectively phosphorylates (-)-carbovir, while the phosphorylation of (+)-carbovir is not observed.
-
Guanylate Kinase (GMP Kinase): This enzyme exhibits a remarkable degree of stereoselectivity. (-)-Carbovir monophosphate is a substrate for GMP kinase that is approximately 7,000 times more efficient than (+)-carbovir monophosphate.
-
Diphosphate Kinases: While pyruvate kinase, phosphoglycerate kinase, and creatine kinase can phosphorylate the diphosphates of both enantiomers at similar rates, nucleoside-diphosphate kinase shows a preference for the (-)-enantiomer.
This enzymatic bottleneck, particularly at the GMP kinase step, severely limits the intracellular production of ent-carbovir triphosphate.
Interaction with HIV Reverse Transcriptase
Once phosphorylated, the triphosphate forms of both abacavir enantiomers are capable of inhibiting HIV reverse transcriptase.
Mechanism of Inhibition
Both (-)-CBV-TP and (+)-CBV-TP act as:
-
Competitive Inhibitors: They compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV RT.
-
Chain Terminators: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.
Lack of Enantioselectivity by HIV Reverse Transcriptase
Crucially, studies have shown that HIV reverse transcriptase itself does not exhibit significant enantioselectivity. Both (-)-CBV-TP and (+)-CBV-TP are recognized as substrates and act as inhibitors of the enzyme. This indicates that the profound difference in the antiviral activity of the two enantiomers is not due to a differential interaction with the viral target enzyme but is almost entirely a consequence of the stereoselective intracellular phosphorylation.
Quantitative Data
The following tables summarize the available quantitative data comparing the enzymatic phosphorylation and antiviral activity of the abacavir enantiomers.
| Parameter | (-)-Carbovir | (+)-Carbovir (this compound) | Fold Difference | Reference |
| Substrate for 5'-Nucleotidase | Yes | No | - | |
| Substrate Efficiency for GMP Kinase (Vmax/Km) | High | Very Low | ~7,000 |
Table 1: Stereoselectivity of Cellular Phosphorylating Enzymes.
| Parameter | (-)-Abacavir | (+)-Abacavir (this compound) | Cell Line | Reference |
| IC50 (µM) | 4.0 (against wild-type HIV-1) | Not reported, but significantly less active | MT-4 cells | |
| IC50 (µM) | 0.26 (against clinical isolates) | Not reported, but significantly less active | Clinical Isolates |
| Parameter | Carbovir Triphosphate (from (-)-abacavir) | Reference |
| Ki (µM) against HIV RT | 0.021 |
Table 3: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate. (Note: While both enantiomers of CBV-TP are inhibitors, quantitative Ki values for (+)-CBV-TP are not specified in the primary literature, with the focus being on the clinically relevant enantiomer).
Experimental Protocols
In Vitro Antiviral Activity Assay (MTT Assay)
This protocol is a general method for determining the 50% inhibitory concentration (IC50) of a compound against HIV in a cell-based assay.
-
Cell Culture: Maintain a culture of HIV-susceptible cells (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound (abacavir or this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Infection: Plate the cells in a 96-well plate and infect them with a standardized amount of HIV-1.
-
Treatment: Immediately after infection, add the serially diluted compounds to the wells. Include control wells with no virus, virus but no compound, and a known HIV inhibitor.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC50 is calculated as the concentration of the compound that inhibits the cytopathic effect of the virus by 50%.
HIV Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibition of the HIV RT enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate (dGTP), and a labeled nucleotide (e.g., [³H]dTTP).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (carbovir triphosphate enantiomers) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Quantification: Stop the reaction and precipitate the newly synthesized DNA. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The Ki value is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using enzyme kinetic models (e.g., Michaelis-Menten).
Intracellular Triphosphate Accumulation Assay (HPLC-MS/MS)
This method is used to quantify the intracellular levels of the active triphosphate metabolite.
-
Cell Culture and Treatment: Incubate peripheral blood mononuclear cells (PBMCs) or another suitable cell line with the test compound (abacavir or this compound) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them using a method that preserves the triphosphate metabolites (e.g., methanol extraction).
-
Sample Preparation: Separate the intracellular contents from the cell debris by centrifugation.
-
HPLC-MS/MS Analysis: Analyze the cell extracts using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS). This allows for the separation and highly sensitive and specific quantification of the triphosphate metabolites.
-
Data Analysis: Quantify the amount of intracellular carbovir triphosphate by comparing the signal to a standard curve generated with known concentrations of the analyte.
Visualizations
Caption: Intracellular phosphorylation pathway of abacavir and this compound.
Caption: Inhibition of HIV reverse transcriptase by carbovir triphosphates.
Caption: General workflow for an in vitro HIV antiviral activity assay.
Conclusion
The mechanism of action of this compound against HIV is fundamentally similar to that of abacavir at the point of viral target inhibition. The triphosphate form of this compound is a competent inhibitor of HIV reverse transcriptase. However, the profound stereoselectivity of cellular enzymes, most notably GMP kinase, drastically curtails the intracellular formation of ent-carbovir triphosphate. This inefficient metabolic activation is the definitive reason for the lack of significant antiviral activity of this compound, rendering it clinically irrelevant. This detailed understanding of the stereoselective metabolism of abacavir underscores the critical importance of stereochemistry in drug design and development, particularly for nucleoside analogs that require intracellular activation.
References
The Decisive Role of Stereochemistry in the Biological Activity of Abacavir Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir, a cornerstone in the combination antiretroviral therapy for HIV-1, is a carbocyclic 2'-deoxyguanosine analogue that demonstrates the profound impact of stereochemistry on pharmacological activity. Administered as the single (-)-enantiomer, with a (1S, 4R) absolute configuration, its therapeutic efficacy is entirely dependent on this specific spatial arrangement. This technical guide provides a comprehensive analysis of the stereochemistry and biological activity of Abacavir's enantiomers. It delves into the stereoselective intracellular phosphorylation, the pivotal step conferring activity to the therapeutically effective enantiomer, and presents a comparative overview of their antiviral potency and cytotoxicity. Detailed experimental protocols for chiral separation and biological evaluation are provided to facilitate further research and development in this area.
Introduction: The Stereochemical Imperative of Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a critical role in the management of HIV-1 infection.[1] It is a prodrug that, upon intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP), effectively inhibits the HIV reverse transcriptase enzyme, leading to chain termination of viral DNA synthesis.[2] The Abacavir molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. However, only the (-)-enantiomer, specifically the (1S, 4R) isomer, is utilized therapeutically.[3] This guide elucidates the critical role of stereochemistry in the differential biological activity of Abacavir's enantiomers.
Stereoselective Metabolism: The Key to Unilateral Activity
The profound difference in the biological activity between the enantiomers of Abacavir is not due to the interaction of the active triphosphate form with HIV reverse transcriptase, but rather the highly stereoselective nature of its intracellular metabolic activation. Both the (+) and (-) enantiomers of carbovir triphosphate are potent inhibitors of the viral enzyme.[4] However, the cellular machinery responsible for the multi-step phosphorylation of Abacavir to its active triphosphate form exhibits a strong preference for the (-) enantiomer.
The pivotal step in this stereoselective activation is the conversion of carbovir 5'-monophosphate to carbovir 5'-diphosphate, a reaction catalyzed by the cellular enzyme guanylate kinase.[4] This enzyme demonstrates a remarkable stereospecificity, preferentially phosphorylating the (-)-enantiomer of carbovir monophosphate. This enzymatic bottleneck results in the significantly greater intracellular accumulation of the active (-)-carbovir triphosphate, thus conferring potent antiviral activity almost exclusively to the (-)-enantiomer of Abacavir.
Comparative Biological Activity: A Tale of Two Enantiomers
Table 1: In Vitro Antiviral Activity of (-)-Abacavir against HIV-1
| Cell Line/Isolate Type | IC₅₀ (µM) | Virus Strain | Reference(s) |
| MT-4 cells | 4.0 | Wild-type HIV-1 | |
| Clinical Isolates | 0.26 | HIV-1 |
Table 2: In Vitro Cytotoxicity of (-)-Abacavir
| Cell Line | CC₅₀ (µM) | Reference(s) |
| CEM cells | 160 | |
| CD4+ CEM cells | 140 | |
| Human bone progenitor cells (BFU-E) | 110 |
Note: IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay methodology used.
Experimental Protocols
Chiral Separation of Abacavir Enantiomers by HPLC
This protocol describes a method for the separation of Abacavir enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Materials and Reagents:
-
HPLC system with UV detector
-
Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Abacavir enantiomer standard or sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane:ethanol:trifluoroacetic acid in a ratio of 92:8:0.1 (v/v/v). Degas the mobile phase before use.
-
HPLC System Preparation:
-
Install the Chiralcel OD-H column in the HPLC system.
-
Set the column temperature to ambient (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation: Dissolve the Abacavir sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Analysis:
-
Set the UV detector wavelength to 284 nm.
-
Inject a suitable volume of the sample solution (e.g., 10 µL) onto the column.
-
Run the analysis in isocratic mode for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. Quantify the amount of each enantiomer by integrating the peak areas.
In Vitro Antiviral Activity Assay (p24 ELISA)
This protocol outlines a method to determine the in vitro antiviral activity (IC₅₀) of Abacavir enantiomers against HIV-1 using a p24 antigen capture ELISA.
Materials and Reagents:
-
Target cells (e.g., MT-4, CEM, or PBMCs)
-
HIV-1 viral stock of a known titer
-
Abacavir enantiomers
-
96-well cell culture plates
-
Complete cell culture medium
-
HIV-1 p24 antigen capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for MT-4 cells).
-
Compound Preparation and Addition: Prepare serial dilutions of the Abacavir enantiomers in complete cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 viral stock. Include a "no virus" control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication (e.g., 7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each drug concentration compared to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion: The Significance of Stereochemistry in Drug Design
The case of Abacavir provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The therapeutic efficacy of this potent antiretroviral agent is exclusively attributed to the (-)-(1S, 4R)-enantiomer, a consequence of the highly stereoselective intracellular phosphorylation pathway. This guide has provided a detailed overview of the molecular basis for this stereospecific activity, alongside practical experimental protocols for the chiral separation and biological evaluation of Abacavir's enantiomers. A thorough understanding of these principles is paramount for the rational design of new, more effective, and safer chiral drugs.
References
Foundational Research on the Antiviral Properties of ent-Abacavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the antiviral properties of ent-Abacavir. It covers its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy. This document is intended to serve as a comprehensive resource for professionals in the fields of virology and drug development.
Introduction
Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analogue that is a cornerstone in the combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Chemically, the clinically used form of abacavir is the (-)-(1S,4R) enantiomer. Its counterpart, this compound, is the (+)-(1R,4S) enantiomer. Foundational studies have established that both enantiomers possess equivalent antiviral activity against HIV.[3] This guide will focus on the core antiviral characteristics of this compound, drawing from the extensive research conducted on the racemic mixture and the clinically approved enantiomer, given their established equivalence in antiviral potency.
Mechanism of Action
This compound, like its enantiomer, is a nucleoside reverse transcriptase inhibitor (NRTI).[4] It functions as a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1]
Intracellular Activation:
-
This compound passively diffuses into host cells.
-
Cellular enzymes, primarily adenosine phosphotransferase, phosphorylate this compound to its monophosphate derivative.
-
Subsequent enzymatic reactions convert the monophosphate form to the active metabolite, carbovir triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5'-triphosphate (dGTP).
Inhibition of HIV Reverse Transcriptase: The antiviral activity of CBV-TP is twofold:
-
Competitive Inhibition: CBV-TP competitively inhibits the HIV reverse transcriptase (RT) enzyme by vying with the natural substrate, dGTP, for the active site.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-OH group on the carbocyclic ring of CBV-TP prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation. This action effectively terminates the conversion of viral RNA into proviral DNA, a critical step in the HIV replication cycle.
The following diagram illustrates the intracellular activation pathway of this compound.
Quantitative Antiviral Activity
Studies have demonstrated that this compound has equivalent antiviral activity to abacavir. The following tables summarize the quantitative data for abacavir's in vitro anti-HIV activity.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Parameter | Value | Cell Type / Virus Strain | Reference |
| IC50 | 4.0 µM | MT-4 cells (Wild-type HIV-1) | |
| IC50 | 3.7 - 5.8 µM | Laboratory strains of HIV-1 | |
| Mean IC50 | 0.26 µM | 8 clinical isolates in monocytes and PBMCs | |
| EC50 | 3.7 - 5.8 µM | HIV-1IIIB | |
| EC50 | 0.07 - 1.0 µM | HIV-1BaL | |
| EC50 | 0.26 ± 0.18 µM | 8 clinical isolates |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) represent the concentration of the drug required to inhibit viral replication by 50%.
Table 2: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate (CBV-TP)
| Parameter | Value | Enzyme Source / Template Primer | Reference |
| Ki | 0.021 µM | HIV Reverse Transcriptase (Calf thymus DNA template primer) |
Ki (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
The in vitro antiviral activity of this compound is assessed using standardized cell-based assays.
4.1. Cell Lines and Virus Strains
-
Cell Lines:
-
Human T-lymphoblastoid cell lines (e.g., MT-4, CEM, C8166)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
-
HIV Strains:
-
Laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1BaL)
-
Clinical isolates from HIV-infected patients
-
4.2. Cytotoxicity Assay (MTT Assay) This assay is performed to determine the concentration of the drug that is toxic to the host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Seed cells (e.g., CEM cells) into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a plate reader. The 50% cytotoxic concentration (CC50) is then calculated.
-
4.3. Antiviral Activity Assay (p24 Antigen ELISA) This assay measures the ability of the drug to inhibit HIV replication.
-
Principle: The amount of HIV-1 p24 core protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels indicates inhibition of viral replication.
-
Methodology:
-
Seed target cells (e.g., MT-4 cells) into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
The EC50 value is determined by plotting the percentage of inhibition of p24 production against the drug concentration.
-
The following diagram illustrates a generalized workflow for an in vitro HIV antiviral activity assay.
4.4. Reverse Transcriptase (RT) Inhibition Assay This assay directly measures the inhibitory effect of the active metabolite, CBV-TP, on the HIV RT enzyme.
-
Principle: This is a cell-free assay that measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The presence of CBV-TP competes with the natural dNTP (dGTP), leading to a reduction in the incorporation of the label.
-
Methodology:
-
Prepare a reaction mixture containing a buffer, a synthetic template-primer, labeled dNTP, and recombinant HIV-1 RT.
-
Add known concentrations of purified CBV-TP (for standard curve) or intracellular extracts containing CBV-TP to the reaction mixture.
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and measure the amount of incorporated label (e.g., radioactivity or colorimetric signal).
-
The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
-
Conclusion
The foundational research on this compound has established its potent antiviral activity against HIV, which is equivalent to its clinically utilized enantiomer, abacavir. Its mechanism of action as a nucleoside reverse transcriptase inhibitor, requiring intracellular activation to carbovir triphosphate, is well-characterized. The quantitative data from various in vitro assays consistently demonstrate its efficacy in inhibiting HIV replication at concentrations that are achievable clinically. The experimental protocols outlined in this guide provide a basis for the continued investigation of this compound and other novel antiretroviral agents. This comprehensive understanding is vital for researchers and professionals dedicated to the development of new and improved therapies for HIV infection.
References
Exploratory Studies of ent-Abacavir's Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of abacavir, with a specific focus on the available information regarding its enantiomer, ent-Abacavir. Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection and is administered as a racemic mixture. Understanding the stereoselective metabolism of its enantiomers is crucial for a comprehensive pharmacological and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Introduction to Abacavir Metabolism
Abacavir undergoes extensive metabolism in the human body, primarily in the liver, with less than 2% of the parent drug being excreted unchanged in the urine.[1][2] The two major metabolic pathways are oxidation by cytosolic alcohol dehydrogenase (ADH) to form a 5'-carboxylic acid metabolite, and glucuronidation by uridine diphosphate glucuronosyltransferases (UGTs) to form a 5'-glucuronide metabolite.[1][2] These metabolites are inactive and are the primary forms of the drug eliminated from the body.[1]
In addition to these hepatic detoxification pathways, abacavir is anabolized intracellularly to its pharmacologically active form, carbovir triphosphate. This activation pathway involves a series of phosphorylation and deamination steps. A critical aspect of abacavir's metabolism is the stereoselectivity of the enzymes involved, which has significant implications for the pharmacological activity of its enantiomers.
Quantitative Data on Abacavir Metabolism
A mass balance study conducted in HIV-infected adults provides the most comprehensive quantitative data on the disposition of racemic abacavir following oral administration. The results of this study are summarized in the table below.
| Analyte | Percentage of Administered Dose Recovered in Urine |
| Unchanged Abacavir | ~1.2% |
| 5'-Carboxylate Metabolite (from ADH pathway) | ~30% |
| 5'-Glucuronide Metabolite (from UGT pathway) | ~36% |
| Total Recovery in Urine | ~83% |
| Total Recovery in Feces | ~16% |
Table 1: Urinary and Fecal Excretion of Abacavir and its Major Metabolites in Humans After a Single Oral Dose.
Metabolic Pathways of Abacavir and the Significance of Stereochemistry
The metabolic fate of abacavir can be divided into two main routes: hepatic metabolism leading to inactive metabolites for excretion, and intracellular anabolic activation to the active antiviral agent. The stereochemistry of the abacavir molecule plays a pivotal role in the latter pathway.
Hepatic Metabolism
The primary routes of abacavir metabolism in the liver are oxidation and glucuronidation.
-
Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH enzymes catalyze the oxidation of the primary alcohol group on the cyclopentene ring of abacavir to an aldehyde intermediate, which is subsequently oxidized to the inactive 5'-carboxylic acid metabolite. In vitro studies have shown that different isoforms of ADH, such as αα-ADH and γ2γ2-ADH, are involved in this process.
-
Glucuronidation by UGTs: UGT enzymes conjugate glucuronic acid to the primary alcohol group of abacavir, forming the inactive 5'-glucuronide metabolite.
Currently, there is a lack of specific studies investigating the stereoselectivity of ADH and UGT enzymes towards the individual enantiomers of abacavir. While these enzymes are known to exhibit stereoselectivity for other chiral drugs, the specific preferences for this compound versus the therapeutically active (-)-enantiomer have not been fully elucidated.
Intracellular Anabolic Pathway and Stereoselectivity
The antiviral activity of abacavir is dependent on its conversion to the active triphosphate form, carbovir triphosphate, within host cells. This multi-step process is highly stereoselective.
-
Phosphorylation to Monophosphate: Abacavir is first phosphorylated by adenosine phosphotransferase to abacavir 5'-monophosphate.
-
Deamination to Carbovir Monophosphate: A cytosolic deaminase then converts abacavir monophosphate to carbovir 5'-monophosphate.
-
Stereoselective Phosphorylation to Diphosphate: Guanylate kinase (GUK1) phosphorylates carbovir 5'-monophosphate to carbovir 5'-diphosphate. This step is highly stereoselective, with a strong preference for the (-)-enantiomer of carbovir 5'-monophosphate. The (+)-enantiomer, derived from this compound, is a very poor substrate for this enzyme.
-
Phosphorylation to Triphosphate: Cellular kinases then convert carbovir 5'-diphosphate to the active carbovir 5'-triphosphate.
Due to the high stereoselectivity of guanylate kinase, only the (-)-enantiomer of abacavir is efficiently converted to the active antiviral agent. This is a key determinant of the pharmacological activity of abacavir.
Experimental Protocols for In Vitro Metabolism Studies
To investigate the metabolic pathways of abacavir and its enantiomers, various in vitro experimental systems can be employed. Below are detailed protocols for key experiments.
General Experimental Workflow
A general workflow for in vitro metabolism studies of abacavir is outlined below. This typically involves incubation of the drug with a biological matrix, followed by sample preparation and analysis.
Protocol 1: Metabolism in Human Liver Microsomes (HLMs)
This protocol is primarily designed to study the UGT-mediated glucuronidation of abacavir.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Abacavir (and this compound if available)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Preparation of Incubation Mixtures: On ice, prepare incubation mixtures in microcentrifuge tubes. A typical 200 µL reaction mixture contains Tris-HCl buffer, HLMs (e.g., 0.5 mg/mL), MgCl₂, and abacavir at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by a validated chiral LC-MS/MS method to quantify the parent compound and the glucuronide metabolite for each enantiomer.
-
Protocol 2: Metabolism in Human Liver S9 Fraction
This protocol allows for the simultaneous investigation of both ADH-mediated oxidation and UGT-mediated glucuronidation.
-
Materials:
-
Pooled Human Liver S9 Fraction
-
Abacavir (and this compound if available)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
UDPGA
-
MgCl₂
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing phosphate buffer, S9 fraction (e.g., 1-2 mg/mL), MgCl₂, and abacavir.
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of NAD⁺ and UDPGA.
-
Incubation: Incubate at 37°C for a defined time course.
-
Termination and Sample Preparation: Follow the same procedure as in Protocol 1.
-
Analysis: Analyze the samples by a validated chiral LC-MS/MS method to quantify the parent compound, the carboxylate metabolite, and the glucuronide metabolite for each enantiomer.
-
Protocol 3: Metabolism in Primary Human Hepatocytes
This protocol provides a more physiologically relevant in vitro system to study the overall metabolism of abacavir enantiomers.
-
Materials:
-
Cryopreserved Primary Human Hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Abacavir (and this compound if available)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Cell Culture: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Incubation with Abacavir: After cell attachment, replace the medium with fresh medium containing abacavir at desired concentrations.
-
Time Course: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time course (e.g., up to 48 hours).
-
Sample Collection: At each time point, collect aliquots of the culture medium.
-
Sample Preparation: Terminate the reaction and precipitate proteins by adding ice-cold acetonitrile with an internal standard. Centrifuge and collect the supernatant.
-
Analysis: Analyze the samples using a validated chiral LC-MS/MS method.
-
Conclusion
The metabolism of abacavir is a complex process involving both hepatic detoxification and intracellular activation. A critical determinant of its pharmacological activity is the high stereoselectivity of guanylate kinase in the anabolic pathway, which ensures that only the (-)-enantiomer is efficiently converted to the active antiviral agent, carbovir triphosphate. The metabolic fate of this compound, the (+)-enantiomer, is primarily directed towards the formation of inactive carboxylate and glucuronide metabolites in the liver.
While the major metabolic pathways for racemic abacavir are well-characterized, a significant knowledge gap exists regarding the stereoselectivity of the primary hepatic enzymes, ADH and UGTs. Further exploratory studies focusing on the metabolism of individual enantiomers are warranted to provide a more complete understanding of the disposition of abacavir and to further refine its safety and efficacy profile. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
The Enantiomeric Specificity of Reverse Transcriptase Inhibition: A Technical Overview of ent-Abacavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a carbocyclic 2'-deoxyguanosine analogue, is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. As with all chiral drugs, the stereochemistry of Abacavir is critical to its biological activity. The clinically utilized form of Abacavir is the (-)-(1S,4R)-enantiomer. This technical guide delves into the role of its enantiomer, ent-Abacavir ((+)-(1R,4S)-enantiomer), in the inhibition of reverse transcriptase. We will explore the mechanism of action, the critical role of intracellular phosphorylation, and the profound impact of stereochemistry on the antiviral efficacy of this compound.
Mechanism of Action: A Tale of Two Enantiomers
The antiviral activity of Abacavir is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[1][2] This process involves a three-step phosphorylation cascade. Abacavir is first phosphorylated to its 5'-monophosphate, which is then converted to carbovir 5'-monophosphate (CBV-MP). CBV-MP is subsequently phosphorylated to the diphosphate (CBV-DP) and finally to the active triphosphate (CBV-TP).[2] CBV-TP, a guanosine analogue, competitively inhibits HIV-1 reverse transcriptase and acts as a chain terminator when incorporated into the nascent viral DNA, due to the absence of a 3'-hydroxyl group.[3][4]
While the triphosphate forms of both the (-) and (+) enantiomers of carbovir are capable of inhibiting HIV reverse transcriptase, the overall antiviral activity of Abacavir and this compound in cell culture is dramatically different. This disparity arises from the high degree of stereoselectivity exhibited by the cellular enzymes responsible for the activation of the drug.
The Decisive Role of Guanylate Kinase
The key enzymatic step that dictates the stereospecific activation of Abacavir is the conversion of the monophosphate to the diphosphate, a reaction catalyzed by guanylate kinase. This enzyme demonstrates a profound preference for the (-)-enantiomer of carbovir monophosphate. In fact, (-)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than its (+) counterpart. This enzymatic bottleneck severely restricts the intracellular formation of the active triphosphate of this compound, rendering it essentially inactive as an antiviral agent in cellular assays.
Quantitative Analysis of Reverse Transcriptase Inhibition
The following table summarizes the available quantitative data for the inhibition of HIV-1 reverse transcriptase by the active triphosphate form of Abacavir (CBV-TP). To date, specific inhibitory constants for the triphosphate of this compound have not been prominently reported in the literature, a direct consequence of its inefficient intracellular activation which has limited further investigation into its enzymatic inhibition.
| Compound | Target | Assay | Ki (nM) | IC50 (µM) | Reference |
| (-)-Carbovir Triphosphate (from Abacavir) | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 21 | - | |
| Abacavir | HIV-1 (Clinical Isolates) | Cell-based Assay | - | 0.26 | |
| Abacavir | HIV-1 (MT-4 cells) | Cell-based Assay | - | 4.0 | |
| This compound ((+)-enantiomer) | HIV-1 | Cell-based Assay | - | >200 |
Signaling Pathways and Experimental Workflows
Intracellular Activation Pathway of Abacavir and this compound
The following diagram illustrates the stereoselective intracellular phosphorylation of Abacavir and the bottleneck encountered by this compound.
Caption: Intracellular activation pathway of Abacavir and its enantiomer.
Experimental Workflow: In Vitro Reverse Transcriptase Inhibition Assay
This workflow outlines a typical procedure to directly compare the inhibitory activity of the triphosphate forms of Abacavir and this compound on HIV-1 reverse transcriptase.
Caption: Workflow for an in vitro reverse transcriptase inhibition assay.
Experimental Protocols
Determination of In Vitro Antiviral Activity (Cell-based Assay)
This protocol is a generalized method for determining the 50% effective concentration (EC50) of a compound against HIV-1 in a cell line.
-
Cell Culture: Maintain a culture of a susceptible T-lymphoblastoid cell line (e.g., MT-4 or CEM-SS) in appropriate growth medium supplemented with fetal bovine serum.
-
Compound Dilution: Prepare serial dilutions of Abacavir and this compound in the cell culture medium.
-
Infection: Plate the cells in a 96-well microtiter plate. Infect the cells with a standardized amount of an HIV-1 laboratory strain (e.g., HIV-1IIIB). A multiplicity of infection (MOI) of 0.01 to 0.1 is typically used.
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include control wells with virus but no drug, and cells with no virus and no drug.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done using several methods:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
MTT Assay: Assess cell viability. In this assay, uninfected, protected cells will metabolize MTT to a formazan dye, while virus-infected, unprotected cells will not.
-
Reverse Transcriptase Activity Assay: Measure the RT activity in the culture supernatant.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to directly measure the inhibitory effect of the triphosphate forms of Abacavir and this compound on the enzymatic activity of HIV-1 RT.
-
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template/Primer: poly(rA)•(dT)12-18
-
Reaction Buffer: Tris-HCl buffer containing MgCl2, KCl, and DTT.
-
Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, and [3H]-dTTP.
-
Inhibitors: (-)-Carbovir triphosphate and (+)-Carbovir triphosphate.
-
Stop Solution: EDTA.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, template/primer, and a specific concentration of the inhibitor (or buffer for the no-inhibitor control).
-
Add the HIV-1 reverse transcriptase and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the dNTP mixture containing [3H]-dTTP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
Spot an aliquot of each reaction mixture onto DEAE filtermats.
-
Wash the filtermats extensively with a sodium phosphate buffer to remove unincorporated [3H]-dTTP.
-
Dry the filtermats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized DNA.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the natural substrate is known.
-
Conclusion
The case of Abacavir and its enantiomer, this compound, provides a compelling example of the critical importance of stereochemistry in drug design and development. While the active triphosphate form of this compound may possess inhibitory activity against HIV-1 reverse transcriptase at the molecular level, its potential as an antiviral agent is nullified by the highly stereoselective nature of the intracellular activation pathway. The profound inefficiency of guanylate kinase in phosphorylating the monophosphate of the (+)-enantiomer serves as a formidable barrier, preventing the formation of therapeutically relevant concentrations of the active triphosphate. This technical guide underscores the necessity of considering the entire metabolic and activation pathway when evaluating the potential of chiral drug candidates.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique intracellular activation of the potent anti-human immunodeficiency virus agent 1592U89 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Unique intracellular activation of the potent anti-human immunodeficiency virus agent 1592U89 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Research-Scale Synthesis of ent-Abacavir
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-Abacavir, the enantiomer of the potent antiretroviral drug Abacavir, is a carbocyclic nucleoside analog that serves as a crucial tool in virology and medicinal chemistry research. As a stereoisomer of a clinically significant compound, this compound is valuable for studying the stereospecific interactions between the drug and its biological targets, such as HIV reverse transcriptase. Its synthesis is a multi-step process requiring careful stereochemical control. This document provides a detailed protocol for the research-scale synthesis of this compound, compiled from various literature sources. The presented route is an enantioselective synthesis designed to yield the desired (+)-enantiomer with high purity.
Overall Synthetic Scheme
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Chiral Intermediate: Preparation of N-Boc protected (1R,4S)-4-amino-2-cyclopentene-1-methanol.
-
Coupling with the Purine Base: Palladium-catalyzed coupling of the chiral intermediate with 2,6-dichloropurine.
-
Final Modifications and Deprotection: Amination with cyclopropylamine and subsequent deprotection to yield this compound.
A visual representation of this workflow is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol
This stage focuses on the preparation of the key chiral cyclopentenylamine intermediate. The synthesis starts from a racemic lactam, which is resolved enzymatically to obtain the desired enantiomer.
1.1: Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
This protocol utilizes a lipase-catalyzed resolution to separate the enantiomers of the Vince lactam.
| Parameter | Value |
| Substrate | (±)-2-azabicyclo[2.2.1]hept-5-en-3-one |
| Enzyme | Lipase (e.g., from Pseudomonas fluorescens) |
| Solvent | Phosphate buffer |
| Temperature | 25-30 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 40-45% of (1R,4S)-enantiomer |
| Enantiomeric Excess | >98% |
Protocol:
-
Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate buffer (pH 7.0).
-
Add the lipase to the suspension.
-
Stir the mixture at 25-30 °C for 24-48 hours, monitoring the reaction progress by chiral HPLC.
-
Upon completion, extract the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral lactam.
1.2: N-Boc Protection of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
The resolved lactam is protected with a tert-butoxycarbonyl (Boc) group.
| Parameter | Value |
| Starting Material | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
Protocol:
-
Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous DCM.
-
Add DMAP (catalytic amount) and (Boc)₂O (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.
1.3: Reductive Opening of the Boc-protected Lactam
The protected lactam is reductively opened to afford the desired amino alcohol.
| Parameter | Value |
| Starting Material | (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-90% |
Protocol:
-
Dissolve (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol and cool the solution to 0 °C.
-
Add NaBH₄ portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.
Stage 2: Palladium-Catalyzed Coupling
This stage involves the crucial C-N bond formation between the chiral amine and the purine base.
| Parameter | Value |
| Substrates | (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol, 2,6-Dichloropurine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Triethylamine (Et₃N) |
| Solvent | Acetonitrile |
| Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-70% |
Protocol:
-
To a solution of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol and 2,6-dichloropurine in acetonitrile, add triethylamine.
-
Degas the mixture with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the coupled product.
Stage 3: Final Modifications and Deprotection
The final steps involve the introduction of the cyclopropylamino group and removal of the Boc protecting group.
3.1: Amination with Cyclopropylamine
| Parameter | Value |
| Starting Material | Coupled dichloropurine intermediate |
| Reagent | Cyclopropylamine |
| Solvent | n-Butanol |
| Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-85% |
Protocol:
-
Dissolve the coupled dichloropurine intermediate in n-butanol.
-
Add an excess of cyclopropylamine.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-ent-Abacavir.
3.2: Boc Deprotection
| Parameter | Value |
| Starting Material | N-Boc-ent-Abacavir |
| Reagent | Trifluoroacetic acid (TFA) or HCl in dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Protocol:
-
Dissolve N-Boc-ent-Abacavir in DCM and cool to 0 °C.
-
Add a solution of TFA in DCM (e.g., 20% v/v) or a 4M solution of HCl in dioxane dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of water and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound. Further purification can be achieved by crystallization.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.
Caption: Logical flow of this compound synthesis.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis. Note that these yields are representative and can vary based on reaction scale and optimization.
| Step | Transformation | Typical Yield (%) |
| 1.1 | Enzymatic Resolution | 40 - 45 |
| 1.2 | N-Boc Protection | > 95 |
| 1.3 | Reductive Opening | 85 - 90 |
| 2 | Palladium-Catalyzed Coupling | 60 - 70 |
| 3.1 | Amination | 75 - 85 |
| 3.2 | Boc Deprotection | > 90 |
| Overall | - | ~15 - 25 |
Conclusion
This document provides a comprehensive protocol for the research-scale synthesis of this compound. The described enantioselective route allows for the preparation of this important research compound with high stereochemical purity. Researchers should adhere to standard laboratory safety practices when handling all chemicals and reagents mentioned in this protocol. The provided yields are indicative and may be further optimized by adjusting reaction conditions.
Application Notes & Protocols for the Quantification of ent-Abacavir
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is administered as the (-)-enantiomer, which is the pharmacologically active form. The inactive (+)-enantiomer, or ent-Abacavir, can be present as a chiral impurity. Therefore, the development of stereoselective analytical methods is crucial for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations to ensure the safety and efficacy of the final product. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analytical Methods Overview
A variety of analytical methods have been developed for the quantification of abacavir and its enantiomer. The most common and effective techniques are chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of enantiomers, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for highly sensitive quantification in biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for the quantification of abacavir and its enantiomer.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethyl phenyl carbamate) | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | 0.1% Triethylamine in Water:Methanol:Acetonitrile | n-hexane:ethanol:trifluoroacetic acid (92:8:0.1 v/v/v)[1] |
| Detection | UV | UV at 260 nm[1] |
| Limit of Detection (LOD) | 0.01%[1] | Not Reported |
| Limit of Quantification (LOQ) | 0.03%[1] | Not Reported |
| Correlation Coefficient (r²) | 0.998 (this compound), 0.997 (Abacavir)[1] | Not Reported |
| Resolution (Rs) | Not Reported | > 3.5 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Abacavir in Biological Matrices
| Parameter | Method 3 (Human Plasma) | Method 4 (Human Hair) |
| Column | Thermo C18, 4.6 x 50 mm, 5 µm | Not Specified |
| Mobile Phase | Ammonium acetate (pH 5):Acetonitrile (20:80 v/v) | Not Specified |
| Detection | MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | Not Reported | 0.06 ng/mg |
| Limit of Quantification (LOQ) | 20 ng/mL | 0.12 ng/mg |
| Linearity Range | 20 to 10000 ng/mL | 0.12-4.0 ng/mg |
| Accuracy | 90.3 to 104.8 % | Within FDA limits |
| Precision | 2.1 to 4.3 % | Within FDA limits |
| Recovery | 62.86-63.62 % | Within FDA limits |
II. Experimental Protocols
This section provides detailed protocols for the analytical methods summarized above.
Protocol 1: Chiral HPLC Method for this compound Quantification in Bulk Drug Substance
This protocol is based on a reversed-phase chiral HPLC method for the separation of abacavir enantiomers.
1. Materials and Reagents:
-
Abacavir Sulfate reference standard
-
This compound reference standard
-
Triethylamine (TEA), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Triethylamine in Water:Methanol:Acetonitrile (prepare appropriate mixture)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at a specified wavelength (e.g., 280 nm)
3. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve Abacavir Sulfate and this compound reference standards in the mobile phase to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
Accurately weigh and dissolve the Abacavir Sulfate drug substance in the mobile phase to obtain a solution with a concentration within the calibration range.
5. System Suitability:
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and resolution between the enantiomer peaks. The resolution should be not less than a specified value (e.g., 1.5).
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for Abacavir and this compound.
7. Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the Abacavir Sulfate drug substance.
Protocol 2: LC-MS/MS Method for Abacavir Quantification in Human Plasma
This protocol describes a sensitive and selective LC-MS/MS method for the determination of abacavir in human plasma.
1. Materials and Reagents:
-
Abacavir reference standard
-
Internal Standard (IS), e.g., Tenofovir
-
Ammonium acetate, HPLC grade
-
Acetic acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Human plasma (blank)
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system
-
Column: Thermo C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase: Ammonium acetate (pH 5, adjusted with acetic acid):Acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Abacavir and the Internal Standard.
3. Standard and QC Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Abacavir and the IS in a suitable solvent (e.g., methanol).
-
Spiking Solutions: Prepare working solutions of Abacavir and the IS by diluting the stock solutions.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
6. Quantification:
-
Integrate the peak areas for Abacavir and the IS.
-
Calculate the peak area ratio of Abacavir to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Abacavir for the calibration standards using a weighted linear regression model.
-
Determine the concentration of Abacavir in the unknown plasma samples from the calibration curve.
III. Visualizations
Experimental Workflows
Caption: Workflow for this compound quantification by Chiral HPLC.
Caption: Workflow for Abacavir quantification in plasma by LC-MS/MS.
References
Application Note: Chiral HPLC Separation of Abacavir and its Enantiomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is a chiral molecule and is administered as the single (1S, 4R)-enantiomer. The stereochemical orientation of a drug molecule is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The undesired enantiomer, ent-Abacavir ((1R, 4S)-isomer), is considered a chiral impurity. Therefore, the development of robust and reliable analytical methods for the enantiomeric separation of Abacavir is crucial for ensuring the quality, safety, and efficacy of the drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This application note provides detailed protocols for the chiral separation of Abacavir and this compound using both normal-phase and reversed-phase HPLC.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stability. This difference in interaction energy leads to different retention times for the two enantiomers, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have proven to be highly effective for the resolution of a broad range of chiral compounds, including Abacavir.
Experimental Protocols
This section details two validated HPLC methods for the chiral separation of Abacavir and its enantiomer: a normal-phase method and a reversed-phase method.
Protocol 1: Normal-Phase HPLC Separation
This method utilizes a polysaccharide-based chiral stationary phase with a non-aqueous mobile phase. It offers excellent resolution and is a well-established technique for chiral separations.
1. Materials and Reagents
-
Abacavir Sulfate reference standard
-
This compound (Abacavir enantiomer) reference standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Sample Diluent: n-Hexane and Ethanol (1:1 v/v)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel column.
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (92:8:0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Abacavir Sulfate and this compound in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample containing Abacavir to be tested at a concentration of approximately 0.5 mg/mL in the sample diluent.
4. System Suitability
-
Inject the standard solution.
-
The resolution between the Abacavir and this compound peaks should be not less than 3.5.[1]
-
The tailing factor for both peaks should be between 0.8 and 1.5.
-
The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
5. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to verify system suitability.
-
Inject the sample solution.
-
Identify the peaks of Abacavir and this compound based on the retention times obtained from the standard solution.
-
Calculate the percentage of the this compound impurity in the sample.
Protocol 2: Reversed-Phase HPLC Separation
This method is advantageous as it avoids the use of normal-phase solvents, which can be more difficult to handle in a quality control laboratory setting.[1]
1. Materials and Reagents
-
Abacavir Sulfate reference standard
-
This compound (Abacavir enantiomer) reference standard
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Sample Diluent: Water, Methanol, and Acetonitrile mixture.
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated silica gel column.
-
Mobile Phase: A mixture of Water, Methanol, and Acetonitrile containing 0.1% Triethylamine.[1] The exact ratio should be optimized to achieve the desired separation. A starting point could be a ratio similar to those used in published methods, which would require method development.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Prepare a solution containing both Abacavir Sulfate and this compound in the diluent at a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent.
4. System Suitability
-
Inject the standard solution.
-
The resolution between the two enantiomer peaks should be greater than 2.0.
-
The tailing factor for each peak should be within the range of 0.8 to 1.5.
-
The RSD of peak areas from replicate injections should be below 2.0%.
5. Analysis Procedure
-
Condition the column with the mobile phase until a stable baseline is obtained.
-
Inject a blank (diluent) to check for baseline interference.
-
Perform system suitability injections using the standard solution.
-
Inject the sample solution for analysis.
-
Quantify the amount of this compound present in the sample.
Data Presentation
The following table summarizes the quantitative data from representative chiral HPLC separation methods for Abacavir and this compound.
| Parameter | Normal-Phase Method (Protocol 1) | Reversed-Phase Method (Protocol 2) |
| Chiral Stationary Phase | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | n-Hexane:Ethanol:TFA (92:8:0.1) | Water:Methanol:Acetonitrile with 0.1% TEA |
| Resolution (Rs) | ≥ 3.5[1] | > 2.0 |
| Selectivity Factor (α) | Not explicitly stated, but high given the resolution | Not explicitly stated, but sufficient for baseline separation |
| Limit of Detection (LOD) | Not explicitly stated | 0.01% |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.03% |
| Retention Time (Abacavir) | Method Dependent | Method Dependent |
| Retention Time (this compound) | Method Dependent | Method Dependent |
Mandatory Visualizations
Caption: Workflow for the chiral HPLC analysis of Abacavir.
Caption: Chiral recognition mechanism of Abacavir enantiomers.
References
In Vitro Antiviral Assay Protocol for ent-Abacavir: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] It is a carbocyclic synthetic nucleoside analogue of deoxyguanosine.[3] Abacavir is the enantiomer with the (1S, 4R) absolute configuration on its cyclopentene ring.[1] As a prodrug, abacavir undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[4] CBV-TP competitively inhibits HIV-1 reverse transcriptase and acts as a chain terminator when incorporated into viral DNA, thus preventing the elongation of the DNA chain. This application note provides a detailed protocol for assessing the in vitro antiviral activity and cytotoxicity of ent-Abacavir, the enantiomer of the clinically used Abacavir. While Abacavir is the active therapeutic agent, evaluation of its enantiomer is crucial for understanding the stereoselectivity of its antiviral effect and potential off-target activities. It has been reported that the (+) enantiomer of carbovir, the core structure of Abacavir, exhibits equivalent antiviral activity to the clinically used (-) enantiomer.
Data Presentation
The following tables summarize the expected in vitro antiviral activity and cytotoxicity of Abacavir. These values can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Parameter | Virus Strain/Isolate | Cell Line | EC50 (µM) |
| EC50 | HIV-1IIIB | MT-4 | 3.7 - 5.8 |
| EC50 | HIV-1BaL | Various | 0.07 - 1.0 |
| IC50 | Wild-Type HIV-1 | MT-4 | 4.0 |
| EC50 | 8 Clinical Isolates | Various | 0.26 ± 0.18 |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) represent the concentration of the drug required to inhibit viral replication by 50%. Values can vary depending on the specific experimental conditions.
Table 2: In Vitro Cytotoxicity of Abacavir
| Parameter | Cell Line | CC50 (µM) |
| CC50 | CEM cells | 160 |
| CC50 | CD4+ CEM cells | 140 |
| CC50 | Normal bone progenitor cells (BFU-E) | 110 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Experimental Protocols
Determination of Antiviral Efficacy (EC50) using HIV-1 p24 Antigen ELISA
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HIV-1 in a susceptible T-lymphoblastoid cell line, such as MT-4 or CEM, by measuring the inhibition of HIV-1 p24 antigen production.
Materials:
-
MT-4 or CEM cells
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
This compound stock solution (in DMSO or cell culture medium)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 or CEM cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A typical starting concentration range could be from 100 µM down to 0.01 µM.
-
Infection and Treatment:
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Subsequently, infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include the following controls:
-
Virus control: Cells infected with HIV-1 but without any drug.
-
Cell control: Uninfected cells without any drug.
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days to allow for viral replication.
-
p24 Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determination of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of this compound in the same cell line used for the antiviral assay (e.g., MT-4 or CEM) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
MT-4 or CEM cells
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 or CEM cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add 100 µL of serially diluted this compound to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days (this should match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization:
-
For suspension cells like MT-4 or CEM, centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully aspirate the medium without disturbing the cell pellet.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the cell control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for determining the antiviral efficacy (EC50) of this compound.
References
Cell Culture Models for Studying ent-Abacavir's Effects: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for utilizing cell culture models to investigate the biological effects of ent-Abacavir. It is critical to note that the vast majority of published research has focused on Abacavir, the (-) enantiomer of carbovir, which is the clinically approved antiviral drug. Data specifically on this compound, the (+) enantiomer, is scarce. While the fundamental principles of cell culture and antiviral assays remain the same, the biological activity, metabolism, and potential for adverse effects of this compound are expected to differ significantly from Abacavir due to stereoselectivity in its mechanism of action.
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is intracellularly phosphorylated to its active metabolite, carbovir triphosphate (CBV-TP).[1] This active form acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator of viral DNA synthesis.[1] The intracellular activation of Abacavir is a stereoselective process, with the enzyme guanylate kinase preferentially acting on the (-) enantiomer.[1] This suggests that the metabolic activation and subsequent antiviral activity of this compound may be substantially different.
These application notes and protocols are primarily based on established methodologies for Abacavir and are provided as a framework for initiating studies on this compound. Researchers should be aware of the potential for different outcomes and should carefully validate these methods for the specific enantiomer under investigation.
Data Presentation: Quantitative Analysis of Abacavir in Cell Culture Models
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | HIV-1 (Wild-type) | p24 Antigen ELISA | 4.0[2] | Not Reported | Not Applicable |
| CEM | HIV-1 (Clinical Isolates) | Not Specified | 0.26[2] | 160 | 615.4 |
| CD4+ CEM | Not Specified | Not Specified | Not Reported | 140 | Not Applicable |
| BFU-E (Bone Marrow Progenitor Cells) | Not Applicable | Not Specified | Not Applicable | 110 | Not Applicable |
Note: EC50 and CC50 values can vary depending on the specific HIV-1 strain, experimental conditions, and the assay used. The data presented here is for Abacavir and should be used as a reference point for designing experiments with this compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy (EC50) using p24 Antigen ELISA
This protocol describes the determination of the 50% effective concentration (EC50) of a test compound (e.g., this compound) against HIV-1 in a susceptible cell line, such as MT-4 cells, by measuring the inhibition of viral p24 antigen production.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., laboratory-adapted strain)
-
This compound (or other test compound)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the wells. Subsequently, infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of a test compound (e.g., this compound) in a chosen cell line (e.g., CEM cells) using the MTT colorimetric assay.
Materials:
-
CEM cells (or other suitable cell line)
-
Complete culture medium
-
This compound (or other test compound)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CEM cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add 100 µL of serially diluted this compound to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the study of Abacavir and can be adapted for this compound research.
References
- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Experimental Design for ent-Abacavir
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as a reverse transcriptase inhibitor (NRTI) for the treatment of HIV-1 infection.[1][2] Its therapeutic activity is attributed to the (1S, 4R)-enantiomer. This document outlines a comprehensive preclinical experimental design for the evaluation of ent-Abacavir, the (1R, 4S)-enantiomer. The objective is to determine its antiviral efficacy, cytotoxicity, mechanism of action, pharmacokinetic profile, and potential for hypersensitivity reactions, thereby establishing a foundation for its potential clinical development. The preclinical development of an antiviral agent is a staged process that begins with estimating the therapeutic index through in vitro and in vivo studies before proceeding to more extensive safety evaluations.[3][4]
In Vitro Efficacy and Cytotoxicity Assessment
The initial stage of preclinical evaluation is to determine the antiviral activity and cellular toxicity of this compound in a controlled laboratory setting.[5] This allows for the calculation of the selectivity index (SI), a critical measure of a drug's therapeutic window.
Protocol 1.1: Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol measures the ability of this compound to inhibit HIV-1 replication in susceptible human T-cell lines.
-
Materials:
-
Cell Lines: MT-4, CEM-GXR, or peripheral blood mononuclear cells (PBMCs).
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 BaL) and clinical isolates representing different clades.
-
Test Compounds: this compound, Abacavir (as positive control), and a vehicle control (e.g., DMSO).
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA, for PBMCs), IL-2 (for PBMCs), and a commercial HIV-1 p24 Antigen ELISA kit.
-
-
Methodology:
-
Cell Preparation: Culture and maintain cells in RPMI-1640 supplemented with 10% FBS and antibiotics. For PBMCs, stimulate with PHA for 48-72 hours before infection.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Abacavir in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Infection: Seed cells in a 96-well plate. Add the serially diluted compounds to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection [MOI] of 0.01-0.1). Include uninfected cells and infected, untreated cells as controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, using non-linear regression analysis.
-
Protocol 1.2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of host cells to determine its cytotoxicity.
-
Materials:
-
Cell Lines: The same cell lines used in the antiviral assay.
-
Test Compounds: this compound and Abacavir.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound and Abacavir (same concentration range as the antiviral assay) to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%, using non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC50 / EC50.
-
Data Presentation: In Vitro Activity and Cytotoxicity
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) [Example] | CC50 (µM) [Example] | Selectivity Index (SI = CC50/EC50) |
| This compound | MT-4 | HIV-1 IIIB | 15.2 | >100 | >6.6 |
| Abacavir | MT-4 | HIV-1 IIIB | 4.0 | >100 | >25 |
| This compound | PBMCs | HIV-1 BaL | 25.8 | >100 | >3.9 |
| Abacavir | PBMCs | HIV-1 BaL | 0.26 | >100 | >384 |
Mechanism of Action Studies
These experiments are designed to confirm whether this compound functions as an NRTI by inhibiting the HIV-1 reverse transcriptase enzyme, similar to Abacavir.
Protocol 2.1: Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Objective: To directly measure the inhibition of purified HIV-1 RT enzyme activity.
-
Methodology:
-
Utilize a commercially available HIV-1 RT inhibition assay kit.
-
Prepare the active triphosphate form of this compound (ent-carbovir triphosphate) and Abacavir (carbovir triphosphate) through chemical synthesis.
-
Incubate varying concentrations of the triphosphate compounds with recombinant HIV-1 RT, a poly(A) template, oligo(dT) primers, and dNTPs (one of which is labeled with a reporter molecule).
-
Measure the incorporation of the labeled dNTP into the new DNA strand.
-
Calculate the 50% inhibitory concentration (IC50) for the enzyme.
-
Diagram: Mechanism of Action of Abacavir
Caption: Intracellular phosphorylation pathway of Abacavir to its active form, Carbovir-TP.
In Vivo Preclinical Evaluation
Animal models are indispensable for evaluating the pharmacokinetics (PK), safety, and efficacy of a drug candidate before human trials. For HIV, humanized mouse models are valuable tools.
Protocol 3.1: Pharmacokinetic (PK) Studies in Humanized Mice
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Model: Humanized BLT (Bone Marrow/Liver/Thymus) mice.
-
Methodology:
-
Administer a single dose of this compound to a cohort of mice via oral gavage and intravenous injection.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
Data Presentation: Example Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) |
| This compound | Oral | 1500 | 1.0 | 3500 | 2.5 | 75% |
| Abacavir | Oral | 3000 | 1.0 | 6020 | 1.5 | 83% |
| This compound | IV | 4500 | 0.25 | 4670 | 2.3 | N/A |
Protocol 3.2: In Vivo Efficacy in HIV-1 Infected Humanized Mice
-
Objective: To evaluate the ability of this compound to suppress viral replication in vivo.
-
Model: HIV-1 infected humanized BLT mice.
-
Methodology:
-
Engraft mice with human hematopoietic stem cells to reconstitute a human immune system.
-
Infect mice with an HIV-1 strain.
-
Once viremia is established, randomize mice into treatment groups: Vehicle control, this compound, and Abacavir (positive control).
-
Administer compounds daily via oral gavage for 14-28 days.
-
Monitor plasma viral load (HIV-1 RNA) and peripheral CD4+ T-cell counts weekly.
-
Assess the change in viral load and CD4+ T-cell counts from baseline.
-
Diagram: Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Special Consideration: Hypersensitivity Potential
A significant adverse effect of Abacavir is a severe hypersensitivity reaction (HSR) strongly associated with the presence of the HLA-B*57:01 allele. It is crucial to assess if this compound carries a similar risk.
Protocol 4.1: In Vitro T-Cell Activation Assay
-
Objective: To determine if this compound activates T-cells from HLA-B*57:01 positive individuals.
-
Methodology:
-
Sample Collection: Obtain PBMCs from healthy, Abacavir-naïve donors who have been genetically screened and confirmed to be HLA-B*57:01 positive.
-
Cell Culture: Culture the PBMCs in the presence of this compound, Abacavir (positive control), or a vehicle control at various concentrations.
-
T-Cell Activation Measurement: After 24-48 hours, assess T-cell activation by measuring the upregulation of activation markers (e.g., CD69, CD25) on CD8+ T-cells via flow cytometry or by quantifying cytokine release (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or ELISpot assays.
-
Analysis: Compare the level of T-cell activation induced by this compound to that induced by Abacavir and the negative control. A significant increase in activation relative to the control would suggest a potential for HSR.
-
Diagram: Hypersensitivity Screening Logic
Caption: Decision tree for assessing the hypersensitivity risk of this compound.
References
Application Notes and Protocols for the Use of ent-Abacavir in HIV-1 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Abacavir is the enantiomer of Abacavir, a potent carbocyclic synthetic nucleoside analogue that is a cornerstone of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the disruption of the HIV replication cycle at the crucial stage of reverse transcription.[1][2] Abacavir itself is a prodrug that undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[1][3] CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA. This document provides detailed application notes and experimental protocols to evaluate the antiviral efficacy and cytotoxicity of nucleoside analogues like this compound in cell-based HIV-1 replication assays.
Mechanism of Action of Abacavir
Abacavir's antiviral activity is initiated by its conversion to the active triphosphate form within the host cell. This process is mediated by host cellular kinases. The resulting carbovir triphosphate (CBV-TP), a guanosine analogue, inhibits HIV-1 reverse transcriptase through two primary mechanisms:
-
Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV-1 reverse transcriptase.
-
DNA Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby terminating DNA chain elongation.
References
Application Notes and Protocols: Preparation of ent-Abacavir Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Abacavir is the enantiomer of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1] As with its counterpart, this compound requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral activity. CBV-TP competitively inhibits the HIV reverse transcriptase enzyme and terminates viral DNA chain elongation.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical and research settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various experimental applications.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₆O | [1] |
| Molecular Weight | 286.33 g/mol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | ~165 °C |
Solubility of this compound and Abacavir
| Compound | Solvent | Solubility | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Slightly Soluble | ||
| Abacavir Sulfate | Water | ~77 mg/mL at 25°C | |
| Water (pH 7) | >80 mM at 25°C |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry, dark |
| Long-term (months to years) | -20 °C | Dry, dark |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.863 mg of this compound (Molecular Weight = 286.33 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 2.863 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to desired working concentrations for cell-based experiments, such as antiviral efficacy or cytotoxicity assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).
-
Example for a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to make a 1 mM intermediate solution. Then, add 10 µL of the 1 mM solution to 990 µL of cell culture medium for a final concentration of 10 µM.
-
-
Application to Cells: Add the prepared working solutions to the cell culture plates. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in the experiment.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
References
Application Note: Chiral LC-MS/MS Method for the Quantitative Determination of ent-Abacavir in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantitative determination of ent-Abacavir, the enantiomer of the antiretroviral drug Abacavir, in human plasma. The described method combines a reversed-phase chiral separation on an amylose-based stationary phase with sensitive and specific tandem mass spectrometry detection. Sample preparation is achieved through liquid-liquid extraction, providing high recovery and minimal matrix effects. This proposed method is intended for researchers, scientists, and drug development professionals requiring the stereoselective analysis of Abacavir in pharmacokinetic and drug metabolism studies. While the individual components of this method, including chiral separation and achiral bioanalysis, are based on published scientific literature, the combined protocol has not been formally validated and should be thoroughly validated by the end-user.
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is a chiral molecule, and the commercially available drug is the (1S, 4R)-enantiomer. The pharmacological and toxicological profiles of the (1R, 4S)-enantiomer, this compound, are not as well-characterized. Therefore, a stereoselective analytical method is crucial for pharmacokinetic studies, metabolism research, and for monitoring potential in vivo chiral inversion. This application note describes a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound and Abacavir reference standards
-
Tenofovir (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Triethylamine (HPLC grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound and the internal standard from human plasma.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Tenofovir, 1 µg/mL in 50:50 methanol:water).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the plasma.
-
Add 600 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chiral separation is proposed to be performed on an amylose-based chiral stationary phase under reversed-phase conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris-3,5-dimethyl phenyl carbamate column) |
| Mobile Phase | 0.1% Triethylamine in Water:Methanol:Acetonitrile (50:25:25, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 287.1 | 191.1 | 20 |
| Abacavir | 287.1 | 191.1 | 20 |
| Tenofovir (IS) | 288.1 | 176.1 | 15 |
Proposed Method Validation Parameters
The following tables summarize the proposed validation parameters based on typical requirements for bioanalytical method validation. End-users must perform a full validation according to regulatory guidelines.
Table 4: Proposed Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 5: Proposed Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80 - 120 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 6: Proposed Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC | > 80 | 85 - 115 |
| HQC | > 80 | 85 - 115 |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Signaling Pathway (Illustrative)
As this application note describes an analytical method, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, an illustrative diagram of Abacavir's mechanism of action is provided below.
Caption: Abacavir's intracellular activation pathway.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The combination of a reversed-phase chiral separation with tandem mass spectrometry offers the potential for a robust and reliable bioanalytical assay. It is imperative that this proposed method be fully validated by the end-user to ensure its suitability for the intended application. This method can serve as a valuable tool for researchers investigating the stereoselective pharmacology and toxicology of Abacavir.
Evaluating the Biological Activity of ent-Abacavir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Abacavir is the enantiomer of the potent anti-HIV nucleoside reverse transcriptase inhibitor (NRTI), abacavir. While abacavir is a well-established component of combination antiretroviral therapy (cART), the biological profile of its enantiomer is less characterized.[1] As with any chiral drug, it is crucial to evaluate the biological activity of the individual enantiomers, as they can exhibit significant differences in efficacy, toxicity, and metabolic profiles. These application notes provide detailed protocols for the comprehensive evaluation of this compound's biological activity, focusing on its potential antiviral efficacy and immunogenic properties.
The protocols outlined below are based on established methodologies for the evaluation of nucleoside analogues and specifically abacavir. It is important to note that while the (+) enantiomer of carbovir, the core of abacavir, has shown equivalent antiviral activity to the (-) enantiomer, specific quantitative data for this compound must be determined experimentally.[2][3]
Section 1: Antiviral Activity Evaluation
The primary biological activity of interest for this compound is its ability to inhibit HIV replication. This is typically quantified by determining its 50% inhibitory concentration (IC50).
Experimental Protocol: In Vitro HIV-1 Inhibition Assay
This protocol details the determination of this compound's IC50 against HIV-1 in a human T-lymphocyte cell line.
1. Materials:
-
Cell Line: MT-4 (human T-cell leukemia) or CEM-SS (human T-lymphoblastoid) cells.
-
HIV-1 Strain: Laboratory-adapted strain such as HIV-1 IIIB or a clinical isolate.
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
Control Drug: Abacavir or another approved NRTI (e.g., Zidovudine).
-
96-well microtiter plates.
2. Procedure:
-
Cell Preparation: Culture and maintain the chosen cell line in logarithmic growth phase. On the day of the assay, determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare dilutions for the control drug.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound or control drug to triplicate wells.
-
Include wells with culture medium only (cell control) and wells with no drug (virus control).
-
-
Infection:
-
Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI) that results in 80-90% cell death in the virus control wells after 5 days.
-
Add 50 µL of the diluted virus to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.
-
Data Collection:
-
After the incubation period, add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration using the following formula: % Protection = [(Luminescence_drug - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
Plot the percentage of protection against the log of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis, fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Compound | Cell Line | HIV-1 Strain | IC50 (µM)[4] |
| This compound | MT-4 | IIIB | To be determined |
| Abacavir | MT-4 | IIIB | 4.0 |
| Zidovudine | MT-4 | IIIB | To be determined |
Note: The IC50 value for Abacavir is provided as a reference. The value for this compound needs to be experimentally determined.
Section 2: Cytotoxicity Assessment
Evaluating the cytotoxicity of this compound is crucial to determine its therapeutic index (TI = CC50/IC50). The 50% cytotoxic concentration (CC50) is determined in the absence of viral infection.
Experimental Protocol: In Vitro Cytotoxicity Assay
1. Materials:
-
Cell Line: Same cell line used for the antiviral assay (e.g., MT-4 or CEM-SS).
-
This compound: Stock solution of known concentration.
-
Culture Medium: As described for the antiviral assay.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or MTT/XTT assay.
-
96-well microtiter plates.
2. Procedure:
-
Cell Preparation: Prepare a cell suspension at a density of 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to triplicate wells.
-
Include wells with culture medium only (cell control).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C and 5% CO2.
-
Data Collection: Perform the cell viability assay as described in the antiviral protocol.
3. Data Analysis:
-
Calculate the percentage of cytotoxicity for each drug concentration: % Cytotoxicity = [1 - (Luminescence_drug / Luminescence_cell_control)] * 100
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
Data Presentation
| Compound | Cell Line | CC50 (µM)[4] |
| This compound | MT-4 | To be determined |
| Abacavir | CEM | 160 |
Note: The CC50 value for Abacavir is provided as a reference. The value for this compound needs to be experimentally determined.
Section 3: Evaluation of Hypersensitivity Potential
A significant concern with abacavir is the risk of a severe hypersensitivity reaction (HSR) strongly associated with the presence of the HLA-B57:01 allele. The proposed mechanism involves abacavir binding to the antigen-presenting cleft of the HLA-B57:01 protein, altering the repertoire of self-peptides presented to T-cells and leading to an autoimmune-like response. It is imperative to investigate if this compound elicits a similar response.
Experimental Protocol: T-Cell Activation Assay
This protocol aims to assess the potential of this compound to activate CD8+ T-cells from HLA-B*57:01 positive individuals.
1. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy, HIV-negative, HLA-B*57:01 positive and negative donors.
-
This compound: Stock solution of known concentration.
-
Culture Medium: RPMI-1640 with 10% human AB serum, L-glutamine, penicillin, and streptomycin.
-
Positive Control: Phytohemagglutinin (PHA).
-
Flow Cytometry Antibodies: Anti-CD3, Anti-CD8, Anti-CD69 (early activation marker), and Anti-IFN-γ.
-
Protein Transport Inhibitor: Brefeldin A.
-
96-well U-bottom plates.
2. Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend PBMCs in culture medium at 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Stimulation:
-
Add 100 µL of culture medium containing this compound (at various concentrations, e.g., 1-10 µg/mL), abacavir (as a positive control for HSR), PHA (as a general T-cell activation control), or medium alone (negative control) to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. For intracellular cytokine staining, add Brefeldin A for the final 4-6 hours of incubation.
-
Staining and Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, CD8, CD69).
-
For intracellular IFN-γ staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for IFN-γ.
-
Acquire data on a flow cytometer.
-
3. Data Analysis:
-
Gate on the CD3+CD8+ T-cell population.
-
Quantify the percentage of CD69+ cells and IFN-γ+ cells within the CD8+ T-cell population for each condition.
-
Compare the level of T-cell activation induced by this compound in HLA-B*57:01 positive versus negative donor cells.
Data Presentation
| Donor HLA-B*57:01 Status | Stimulant | % CD69+ of CD8+ T-cells | % IFN-γ+ of CD8+ T-cells |
| Positive | Medium | To be determined | To be determined |
| Positive | This compound | To be determined | To be determined |
| Positive | Abacavir | To be determined | To be determined |
| Negative | Medium | To be determined | To be determined |
| Negative | This compound | To be determined | To be determined |
| Negative | Abacavir | To be determined | To be determined |
Visualizations
Signaling Pathway: Abacavir Hypersensitivity
Caption: Proposed mechanism of this compound induced hypersensitivity via HLA-B*57:01.
Experimental Workflow: Antiviral and Cytotoxicity Assays
Caption: Workflow for determining the IC50 and CC50 of this compound.
Conclusion
The evaluation of this compound's biological activity is essential for understanding its potential as a therapeutic agent. The protocols provided herein offer a comprehensive framework for assessing its antiviral efficacy, cytotoxicity, and immunogenic potential. While it is anticipated that this compound will exhibit antiviral properties, rigorous experimental validation is required to quantify its potency and safety profile, particularly concerning the potential for hypersensitivity reactions in genetically susceptible individuals. These studies will be critical in determining the future developmental path for this compound.
References
- 1. This compound | 136470-79-6 | NE16540 | Biosynth [biosynth.com]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ent-Abacavir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ent-Abacavir. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of each step. A multi-step synthesis with an overall yield of approximately 20% from a readily available starting material has been described. However, individual steps, when optimized, can achieve high yields. For instance, the final basic hydrolysis step can reach yields of up to 90%.[1]
Q2: What are the most common impurities encountered in this compound synthesis?
A2: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include the undesired trans-diastereomer of Abacavir, unreacted intermediates, and byproducts from the coupling or cyclization steps. For example, in the synthesis of the key intermediate 2-amino-6-chloropurine, impurities from the chlorination of guanine can be present.
Q3: How critical is stereochemistry in the synthesis of this compound?
A3: Stereochemistry is of utmost importance. The desired biological activity resides in the (1S,4R)-cis isomer, this compound. The presence of the trans-isomer can affect the purity and efficacy of the final active pharmaceutical ingredient. Therefore, stereoselective synthesis or efficient resolution of enantiomers is a critical aspect of the synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Enzymatic Resolution of the Chiral Carbocyclic Intermediate
The synthesis of the chiral carbocyclic precursor, (1S,4R)-4-amino-2-cyclopentene-1-methanol, often involves the enzymatic resolution of a racemic mixture, such as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). Low yields or poor enantiomeric excess are common challenges.
Q: We are experiencing low yields and/or low enantiomeric excess in the enzymatic resolution of Vince lactam. What are the potential causes and solutions?
A: Low efficiency in this step can be attributed to several factors related to the enzyme's activity and the reaction conditions.
| Potential Cause | Troubleshooting Suggestions | Expected Outcome |
| Suboptimal Enzyme Activity | - Ensure the enzyme (e.g., γ-lactamase) is from a reliable source and has been stored correctly. - Consider using an immobilized enzyme for improved stability and reusability. - Screen different commercially available lipases or lactamases to find one with higher activity and selectivity for your substrate. | Improved conversion rates and higher enantiomeric excess (ee). |
| Incorrect pH or Temperature | - Optimize the pH of the buffer solution. Most enzymatic resolutions of lactams have a specific optimal pH range. - Perform small-scale experiments at various temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimal reaction temperature. | Enhanced enzyme performance leading to higher yield and ee. |
| Poor Substrate Solubility | - If the lactam has low solubility in the aqueous buffer, consider adding a co-solvent that does not denature the enzyme. - Ensure vigorous stirring to maintain a good dispersion of the substrate. | Increased substrate availability to the enzyme, potentially improving the reaction rate. |
| Product Inhibition | - The accumulation of the product (the opened lactam) can sometimes inhibit the enzyme. - Consider an in-situ product removal strategy if feasible, or optimize the reaction time to stop before significant inhibition occurs. | Maintained enzyme activity throughout the reaction, leading to higher conversion. |
Experimental Protocol: Enzymatic Resolution of Vince Lactam
This protocol is a general guideline and may require optimization for specific enzymes and laboratory conditions.
-
Preparation: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: Add the racemic Vince lactam to the buffer.
-
Enzyme Addition: Add the γ-lactamase or lipase to the reaction mixture.
-
Reaction: Stir the mixture at the optimal temperature. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining lactam and the formed amino acid.
-
Work-up: Once the desired conversion and enantiomeric excess are reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).
-
Extraction: Extract the unreacted enantiomerically pure lactam with an organic solvent. The aqueous layer contains the desired chiral amino acid, which can be isolated after appropriate work-up.
Troubleshooting Logic for Enzymatic Resolution
References
Technical Support Center: Optimizing Chiral HPLC Methods for Abacavir Enantiomers
Welcome to the technical support center for the chiral separation of Abacavir enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is most suitable for separating Abacavir enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the enantiomeric separation of Abacavir.[1] Columns such as Chiralpak® AD-H, Chiralcel® OD, and Chiralpak® IA, which are based on amylose or cellulose derivatives, have demonstrated successful separation.[2] Amylose-based stationary phases are often preferred as the dominant retention mechanism involves well-defined cavities that facilitate steric interactions with the analytes.[1]
Q2: What are typical mobile phase compositions for the normal-phase separation of Abacavir enantiomers?
A2: A common mobile phase for normal-phase separation consists of a mixture of a nonpolar solvent, an alcohol modifier, and an acidic or basic additive. A frequently used combination is n-hexane as the nonpolar solvent and ethanol or isopropanol as the alcohol modifier.[2] The addition of a small percentage of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) is crucial for improving peak shape and resolution.[2]
Q3: Can Abacavir enantiomers be separated using reversed-phase HPLC?
A3: Yes, reversed-phase chiral HPLC methods have been developed for Abacavir enantiomers. These methods offer the advantage of using more common and less hazardous aqueous-organic mobile phases.
Q4: What is the role of acidic or basic additives in the mobile phase?
A4: Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) play a critical role in improving peak shape and enhancing resolution. For a basic compound like Abacavir, a basic additive like DEA can help to minimize undesirable interactions with the silica support of the stationary phase, reducing peak tailing. Conversely, an acidic additive like TFA can protonate the analyte, leading to different interactions with the CSP and potentially improving separation. The choice and concentration of the additive often require empirical optimization.
Q5: How does temperature affect the chiral separation of Abacavir?
A5: Temperature is a critical parameter in chiral separations. Unlike achiral chromatography, a change in temperature can significantly alter the selectivity (α) by affecting the thermodynamics of the chiral recognition mechanism. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of Abacavir enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of polysaccharide-based CSPs, including both amylose and cellulose derivatives. Abacavir has shown good resolution on amylose-based phases. |
| Suboptimal Mobile Phase Composition | - Normal Phase: Systematically vary the ratio of the nonpolar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, isopropanol). Try different alcohol modifiers. - Additives: Introduce or vary the concentration of an acidic (TFA) or basic (DEA) additive. For Abacavir, a basic additive is often a good starting point. |
| Incorrect Temperature | Optimize the column temperature. A decrease in temperature often improves chiral resolution, but this is not universal. |
| Inappropriate Flow Rate | Reduce the flow rate. Lower flow rates can enhance resolution by allowing more time for the enantiomers to interact with the CSP. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add or increase the concentration of a mobile phase additive. For the basic Abacavir molecule, a basic additive like DEA can mask active sites on the silica surface, reducing tailing. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer. |
Problem 3: Long Run Times
| Possible Cause | Suggested Solution |
| High Retention | Increase the percentage of the alcohol modifier in the mobile phase to decrease retention time. Be aware that this may also affect resolution. |
| Low Flow Rate | Gradually increase the flow rate. Note that this may lead to a decrease in resolution. A balance must be found between analysis time and separation quality. |
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the chiral separation of Abacavir enantiomers.
Table 1: Normal-Phase HPLC Methods
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralcel® OD | n-hexane:ethanol:trifluoroacetic acid (92:8:0.1) | Not Specified | ≥ 3.5 | |
| Chiralpak® IA | Hexane:Ethanol:Methanol:Diethylamine (600:250:150:0.1) | Not Specified | > 4 |
Table 2: Reversed-Phase HPLC Method
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Key Finding | Reference |
| Chiralpak® AD-H | 0.1% triethylamine in a mixture of water, methanol, and acetonitrile | Not Specified | Successful separation achieved |
Experimental Protocols
Below is a detailed methodology for a key experimental approach to separating Abacavir enantiomers.
Protocol 1: Normal-Phase Chiral HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD, 250 mm x 4.6 mm, 10 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 92:8:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the Abacavir sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Column Temperature: 25°C (can be optimized).
-
Detection Wavelength: 284 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The resolution between the two enantiomer peaks should be not less than 3.5.
Visualizations
Diagram 1: Chiral HPLC Method Development Workflow
References
Technical Support Center: ent-Abacavir Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Abacavir. The information provided is intended to help address common stability issues encountered during experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions are degradation under acidic and oxidative conditions.[1][2][3][4] It is relatively stable under neutral, basic, thermal, and photolytic stress.[1]
Q2: What happens when this compound degrades in an acidic solution?
A2: In the presence of acid, this compound undergoes hydrolysis, leading to the formation of degradation products. One of the major degradation products identified has a mass-to-charge ratio (m/z) of 191.2, corresponding to the molecular formula C8H10N6.
Q3: How does oxidation affect this compound stability?
A3: this compound is susceptible to oxidative degradation. Studies using hydrogen peroxide have shown the formation of degradation products, including those with m/z values of 319.2 (C14H18N6O3) and 247.2 (C11H14N6O).
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, it is advisable to store them at refrigerated temperatures (2-8°C) and protect them from light, although the compound is not highly sensitive to photolytic degradation. Long-term storage of aqueous solutions is not recommended. For solid this compound sulfate, storage at -20°C is recommended for long-term stability.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Stability-indicating methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the stability of this compound. These techniques can separate the parent drug from its degradation products and provide information for their identification and quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound due to acidic or oxidative conditions. | - Ensure the pH of the aqueous solution is neutral or slightly basic.- Use freshly prepared solutions.- De-gas solvents to remove dissolved oxygen.- If using buffers, ensure they do not contain reactive species. |
| Loss of parent drug concentration over time | Instability of the solution at the storage temperature or pH. | - Prepare solutions fresh before use.- If storage is unavoidable, store at 2-8°C for no longer than 48 hours.- Verify the pH of the solution and adjust if necessary. |
| Inconsistent analytical results | Variability in sample preparation or degradation during the analytical run. | - Standardize the sample preparation procedure, including solvent type and temperature.- Ensure the mobile phase is stable and does not contribute to degradation. A study found a mobile phase to be stable for up to 48 hours. |
| Precipitation of the compound in aqueous buffer | Exceeding the solubility limit. | - The solubility of abacavir sulfate in distilled water at 25°C is approximately 77 mg/mL.- Ensure the concentration of this compound is below its solubility limit in the chosen buffer system. The solubility in PBS (pH 7.2) is approximately 1 mg/mL. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is based on ICH guidelines to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound sulfate in water at a concentration of 0.10 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the solution at ambient temperature (25 ± 2°C) for 42 hours. Neutralize the sample with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at ambient temperature (25 ± 2°C) for 42 hours. Neutralize the sample with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at ambient temperature for seven days.
-
Thermal Degradation: Expose the solid this compound sulfate to a temperature of 105°C for 10 days. Dissolve the sample in water to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid this compound sulfate to UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days. Dissolve the sample in water to the target concentration for analysis.
-
Analysis: Analyze all stressed samples using a validated stability-indicating UHPLC or LC-MS method.
UHPLC Method for Stability Testing
This method is adapted from a validated stability-indicating UHPLC method for Abacavir sulfate.
-
Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol
-
Gradient Program:
-
0 min: 8% B
-
5 min: 40% B
-
6 min: 40% B
-
6.01 min: 8% B
-
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies on Abacavir Sulfate
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 1N HCl, 42 h, 25°C | Significant degradation observed. |
| Base Hydrolysis | 1N NaOH, 42 h, 25°C | No significant degradation observed. |
| Oxidation | 3% H₂O₂, 7 days, 25°C | Significant degradation observed. |
| Thermal | 105°C, 10 days (solid) | No significant degradation observed. |
| Photolytic | 1.2 million lux hours (visible), 200 W h/m² (UV), 11 days (solid) | No significant degradation observed. |
Table 2: Identified Degradation Products of Abacavir
| Condition | m/z | Molecular Formula | Reference |
| Acidic | 191.2 | C₈H₁₀N₆ | |
| Oxidative | 319.2 | C₁₄H₁₈N₆O₃ | |
| Oxidative | 247.2 | C₁₁H₁₄N₆O |
Visualizations
References
- 1. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. [PDF] Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of ent-Abacavir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of ent-Abacavir. Our focus is on addressing common challenges to improve the chemical and chiral purity of the final compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My synthesized this compound has low chemical purity after initial synthesis. What are the likely impurities and how can I remove them?
Answer: Low chemical purity in crude this compound typically results from unreacted starting materials, synthetic intermediates, or degradation products. Common impurities may include N6-Cyclopropyl-9H-Purin-2,6-diamine and other related substances.[1] The primary methods for removing these impurities are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective first step for significant purification. The choice of solvent is critical and can be guided by the polarity of the impurities. A patent for the synthesis of Abacavir suggests that basic hydrolysis conditions during synthesis can lead to fewer impurities compared to acidic methods.[2]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a common technique. A typical eluent system is a gradient of methanol in dichloromethane.[3]
Question 2: I am struggling to crystallize my this compound from solution. What can I do to induce crystallization?
Answer: Crystallization can be a sensitive process influenced by several factors. If you are facing difficulty in obtaining crystals, consider the following troubleshooting steps:
-
Solvent System: Ensure you are using an appropriate solvent. For Abacavir, solvents such as isopropanol, acetonitrile, and ethyl acetate have been shown to be effective for crystallization.[4] Sometimes, a mixture of a solvent and an anti-solvent can induce precipitation. For instance, adding an anti-solvent like n-pentane to a solution of Abacavir in a (C1-C4)-alcohol can facilitate crystallization.[5]
-
Supersaturation: The solution needs to be supersaturated for crystals to form. You can achieve this by slowly evaporating the solvent or by gradually cooling the saturated solution. A slow cooling process, for example, cooling to -5°C overnight with gentle stirring, has been reported to yield crystalline Abacavir.
-
Seeding: Introducing a small seed crystal of pure this compound can initiate crystallization in a supersaturated solution.
-
pH Adjustment: The solubility of Abacavir is pH-dependent, with a pKa of 5.1. Adjusting the pH of the solution might be necessary to achieve the optimal conditions for crystallization.
Below is a logic diagram to guide your troubleshooting process for crystallization issues.
Question 3: My final product of this compound has a high level of the undesired Abacavir enantiomer. How can I improve the chiral purity?
Answer: Improving the enantiomeric excess (e.e.) of your synthesized this compound requires a chiral separation technique. The most common and effective method is preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers. For Abacavir, amylose-based CSPs, such as Chiralpak AD-H, have been shown to provide good separation. The mobile phase composition is critical for achieving good resolution. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid. For reversed-phase chiral HPLC, a mixture of water, methanol, acetonitrile, and a basic modifier like triethylamine can be used.
An alternative, though less common, method for chiral resolution is through the crystallization of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for Abacavir active pharmaceutical ingredient (API)?
A1: While specifications can vary by manufacturer and regulatory authority, individual identified impurities are often limited to 0.1-0.5% w/w, with a total impurity limit around 1.0-2.0% w/w.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: The most common analytical method for monitoring the purity of Abacavir is High-Performance Liquid Chromatography (HPLC) with UV detection. For assessing chiral purity, a chiral HPLC method is required.
Q3: Are there any specific safety precautions I should take when handling Abacavir and its impurities?
A3: Abacavir is a potent pharmaceutical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.
Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Abacavir Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Chiralcel OD | n-hexane–ethanol–trifluoroacetic acid (92:8:0.1 v/v) | ≥ 3.5 | |
| Chiralpak AD-H | Water, methanol, and acetonitrile with 0.1% triethylamine | Not specified, but successful separation achieved | |
| Chiralcel-OG | hexane—2-methyl-2-propanol—1-octanol (990:8:2, v/v/v) with ~0.5 ml diethylamine | 1.2 | |
| CHIRALPAK® AD | Heptane / 2-Propanol / Diethylamine = 850 / 150 / 1 (v / v / v) | ≥ 1.5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Isopropanol
This protocol is a general guideline for the recrystallization of Abacavir to improve its chemical purity.
-
Dissolution: Dissolve the crude this compound in a minimal amount of refluxing isopropanol. A ratio of approximately 4.5 mL of isopropanol per gram of Abacavir can be used as a starting point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to induce crystallization. For example, the solution can be cooled to -5°C.
-
Maturation: Allow the resulting suspension to stir gently at the low temperature for an extended period, for instance, overnight, to maximize crystal growth and purity.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40°C) for several hours.
Protocol 2: General Workflow for Purification of this compound
The following diagram illustrates a general workflow for the purification of synthesized this compound.
References
- 1. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: In Vitro Experiments with ent-Abacavir
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Abacavir in in vitro settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). It is a guanosine analog that, once inside a cell, is phosphorylated to its active form, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV reverse transcriptase enzyme and can be incorporated into the growing viral DNA chain. Since CBV-TP lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus halting viral DNA synthesis.[1][2]
Q2: Why is there a high incidence of hypersensitivity reactions to Abacavir, and how can we study this in vitro?
A2: The hypersensitivity reaction to Abacavir is strongly associated with the presence of the HLA-B57:01 allele. Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 protein, altering its shape and the repertoire of self-peptides that it presents to T-cells. This leads to the activation of CD8+ T-cells, triggering an immune response that manifests as a hypersensitivity reaction.[3] You can investigate this in vitro by conducting T-cell activation assays using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive and negative donors.
Q3: What are some common issues with this compound solubility and stability in in vitro experiments?
A3: this compound sulfate is generally water-soluble. However, preparing highly concentrated stock solutions may require the use of DMSO. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to the cells (typically below 0.5%). For stability, it is recommended to prepare fresh dilutions of this compound in culture medium for each experiment. Long-term storage of diluted solutions at 37°C can lead to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: Which cell lines are recommended for in vitro testing of this compound?
A4: The choice of cell line depends on the specific assay. For antiviral activity assays, T-lymphoblastoid cell lines such as MT-4 and CEM are commonly used as they are highly permissive to HIV-1 infection. For studying the hypersensitivity reaction, peripheral blood mononuclear cells (PBMCs) from donors with and without the HLA-B*57:01 allele are the most relevant model. For general cytotoxicity studies, a variety of cell lines can be used, but it is important to consider their metabolic activity and relevance to potential in vivo toxicities.
Q5: How can I assess the mitochondrial toxicity of this compound in vitro?
A5: Mitochondrial toxicity can be assessed by measuring several parameters. Key assays include:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent dyes like JC-1 to detect changes in the mitochondrial membrane potential.
-
ATP Production Assay: Quantifying cellular ATP levels to assess the impact on mitochondrial energy production.
-
Reactive Oxygen Species (ROS) Production Assay: Measuring the generation of ROS using fluorescent probes like DCF-DA to evaluate oxidative stress.
Troubleshooting Guides
Antiviral Efficacy Assays (p24 ELISA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no p24 signal in virus control wells | - Inefficient virus infection.- Low virus titer.- Problems with the p24 ELISA kit. | - Optimize the multiplicity of infection (MOI).- Use a freshly thawed and titered virus stock.- Ensure all ELISA reagents are properly prepared and not expired.- Check the plate reader settings. |
| High background in negative control wells | - Contamination of reagents.- Insufficient washing.- Non-specific binding of antibodies. | - Use sterile techniques and fresh reagents.- Increase the number and vigor of wash steps.- Ensure proper blocking of the ELISA plate. |
| High variability between replicate wells | - Inconsistent pipetting.- Uneven cell seeding.- Edge effects in the plate. | - Use calibrated pipettes and consistent technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Cytotoxicity Assays (MTT Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low absorbance values in control wells | - Low cell number.- Reduced cell metabolic activity.- Insufficient incubation time with MTT reagent. | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Increase the MTT incubation time (typically 1-4 hours). |
| High background absorbance | - Contamination (microbial).- Phenol red in the medium.- Test compound interferes with the assay. | - Check cultures for contamination.- Use phenol red-free medium during the MTT incubation step.- Include a "compound only" control to check for direct reduction of MTT. |
| Inconsistent results between replicates | - Incomplete solubilization of formazan crystals.- Pipetting errors.- Cell clumping. | - Ensure thorough mixing after adding the solubilization solution. Use an orbital shaker if necessary.- Use calibrated pipettes and consistent technique.- Ensure a single-cell suspension before plating. |
T-Cell Activation Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low T-cell viability | - Harsh cell isolation or thawing procedures.- Inappropriate culture conditions.- Toxicity of the test compound. | - Handle cells gently during isolation and thawing.- Use appropriate media and supplements (e.g., IL-2 for some protocols).- Perform a dose-response of the compound to determine a non-toxic concentration for the assay. |
| Weak or no T-cell activation in positive controls | - Suboptimal stimulation.- Poor cell health.- Issues with detection reagents (e.g., antibodies). | - Use appropriate concentrations of anti-CD3/CD28 antibodies or other stimuli.- Ensure cells are rested and healthy before stimulation.- Check the expiration dates and proper storage of antibodies and other reagents. |
| High background activation in negative controls | - Contamination with mitogens (e.g., endotoxin).- Spontaneous T-cell activation. | - Use endotoxin-free reagents and sterile techniques.- Ensure cells are not overly stressed during handling. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| MT-4 | Wild-type | 4.0 | - | - | |
| MT-4 | AZT-sensitive | - | - | - | |
| CEM | - | - | 160 | - | |
| CD4+ CEM | - | - | 140 | - | |
| BFU-E | - | - | 110 | - | |
| Clinical Isolates | - | 0.26 | - | - | |
| HIV-1IIIB | - | 3.7 - 5.8 | - | - | |
| HIV-1BaL | - | 0.07 - 1.0 | - | - | |
| DF-1 | - | - | 78.26 | - |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the experimental conditions, including the specific virus strain, cell density, and assay method used.
Table 2: In Vitro Mitochondrial Toxicity Profile of this compound
| Cell Line | Parameter Measured | Effect of this compound | Quantitative Data | Reference |
| HepG2 | mtDNA content | Minimal effect | No significant change at concentrations up to 300 µM | |
| SkMCs | mtDNA content | Minimal effect | No significant change at concentrations up to 300 µM | |
| HepG2 | Lactate Production | Increased | <20% increase at 300 µM | |
| SkMCs | Lactate Production | Increased | <20% increase at 300 µM | |
| Hepatic Cells | Oxygen Consumption | Inhibition | Concentration-dependent | |
| Hepatic Cells | Mitochondrial Complex I & III Activity | Inhibition | Concentration-dependent | |
| Hepatic Cells | ROS Production | Increased | - | |
| Hepatic Cells | Mitochondrial Membrane Potential | Reduction | - | |
| Hepatic Cells | Intracellular ATP Levels | Reduction | - |
Experimental Protocols
Protocol 1: Antiviral Activity Assay (p24 ELISA)
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the wells. Subsequently, infect the cells with 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI). Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Measurement: After incubation, collect the cell supernatant. Determine the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., CEM or HepG2) in a 96-well plate at an optimized density in 100 µL of complete culture medium.
-
Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include a vehicle control (no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1 dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/530 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~535/590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Antiviral mechanism of action of this compound.
Caption: Signaling pathway of Abacavir-induced hypersensitivity.
Caption: General experimental workflow for in vitro this compound studies.
References
Technical Support Center: Addressing ent-Abacavir Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered with ent-Abacavir in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A: this compound is the enantiomer of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1][2] Like many active pharmaceutical ingredients (APIs), its solubility in aqueous buffers can be a critical factor in obtaining reliable and reproducible results in preclinical and in vitro studies. Poor solubility can lead to issues such as precipitation, inaccurate concentration measurements, and reduced biological activity.
Q2: What is the expected solubility of this compound?
Q3: My this compound is precipitating out of my buffer solution. What are the likely causes?
A: Precipitation of this compound upon dilution in aqueous buffers is a common issue and can be attributed to several factors:
-
Solvent Shifting: The compound may be highly soluble in a concentrated organic stock solution (e.g., DMSO) but crashes out when diluted into an aqueous buffer where its solubility is significantly lower.
-
pH of the Buffer: Abacavir is a weak base. Its solubility is higher in acidic conditions (pH < 7) and decreases as the pH becomes neutral or basic. If your buffer has a pH at or above 7, you are more likely to encounter solubility issues.
-
Buffer Composition: The ionic strength and specific components of your buffer can influence the solubility of the compound.
-
Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific buffer system.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.
Q4: What are the immediate steps I can take if I observe precipitation?
A: If you notice precipitation, you can try the following immediate troubleshooting steps:
-
Gentle Warming: Carefully warm the solution in a water bath (e.g., to 37°C) to see if the precipitate redissolves. Be cautious, as excessive heat can degrade the compound.
-
Sonication or Vortexing: Mechanical agitation can help to break up aggregates and redissolve the compound.
-
pH Adjustment: If your experimental conditions allow, slightly lowering the pH of the buffer can increase the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in the Initial Solvent
-
Problem: The powdered this compound does not fully dissolve when preparing a stock solution in an organic solvent like DMSO.
-
Possible Cause: The concentration of the intended stock solution is too high.
-
Troubleshooting Steps:
-
Try reducing the target concentration of the stock solution.
-
Use gentle warming (37°C) and vortexing or sonication to aid dissolution.
-
Ensure you are using a high-purity, anhydrous grade of the organic solvent.
-
Issue 2: Precipitation Occurs Immediately Upon Dilution in Aqueous Buffer
-
Problem: A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate as soon as it is added to the experimental buffer.
-
Possible Cause: The aqueous solubility limit has been exceeded due to solvent shifting.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Use a Co-solvent: If your experiment can tolerate it, a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final buffer can improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually increasing the proportion of the aqueous buffer.
-
Issue 3: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in your experimental results which you suspect is due to solubility issues.
-
Possible Cause: The compound is not fully dissolved, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your assay plates for any signs of precipitation (cloudiness, crystals).
-
Perform a Kinetic Solubility Assay: Before conducting your main experiment, determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum soluble concentration.
-
Filter the Final Solution: If appropriate for your assay, filtering the final diluted solution through a 0.22 µm filter can remove undissolved particles.
-
Quantitative Data
The following tables summarize the solubility of Abacavir Sulfate in various solvents and buffers. This data can serve as a valuable guide for this compound, though enantiomeric differences may result in variations.
Table 1: Solubility of Abacavir Sulfate in Common Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | ~77 mg/mL | |
| Water (37°C) | 30.459 mg/mL | |
| DMSO | ~0.15 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of Abacavir Sulfate at 37°C
| Buffer System | pH | Solubility (mg/mL) | Reference |
| 0.1N HCl | 1.01 | 93.744 | |
| Simulated Gastric Fluid (SGF) | - | 163.017 | |
| Phosphate Buffer | 2.5 | 125.697 | |
| Phosphate Buffer | 3.0 | 126.376 | |
| Acetate Buffer | 4.5 | 168.753 | |
| Phosphate Buffer | 4.5 | 136.816 | |
| Phosphate Buffer | 5.0 | 166.426 | |
| Phosphate Buffer | 5.5 | 108.492 | |
| Phosphate Buffer | 6.0 | 145.995 | |
| Phosphate Buffer | 6.8 | 150.467 | |
| Phosphate Buffer | 7.0 | 149.571 | |
| Simulated Intestinal Fluid (SIF) | - | 146.838 | |
| Phosphate Buffer | 7.5 | 159.219 | |
| Phosphate Buffer | 8.0 | 177.146 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Accurately weigh the desired amount of this compound powder into a sterile, chemically resistant vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
For highly insoluble compounds, sonication for 5-10 minutes can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
In a separate clear, flat-bottom 96-well plate, add the desired volume of your experimental aqueous buffer to each well.
-
Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Mix the contents of the plate thoroughly on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity (optical density) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations
Abacavir's Mechanism of Action
Caption: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
References
Technical Support Center: Protocol Refinement for Consistent ent-Abacavir Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results for ent-Abacavir assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. It exists as a pair of enantiomers, with (-)-Abacavir being the pharmacologically active form (eutomer). This compound, or (+)-Abacavir, is the distomer. Although the (+) enantiomer has been reported to have equivalent anti-viral activity in some in vitro systems, regulatory agencies often require the quantification of individual enantiomers to assess the stereochemical purity and potential for differential toxicity or metabolism.[1] Therefore, robust and consistent assays for this compound are crucial for quality control and safety assessment.
Q2: What are the common analytical techniques for this compound quantification?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Abacavir enantiomers.[2] This is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection for enhanced sensitivity and specificity, particularly in biological matrices.[2][3]
Q3: What are the key challenges in developing a chiral HPLC method for this compound?
The primary challenge lies in achieving adequate separation (resolution) between the two enantiomers. This requires careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition, including the organic modifier, additives, and pH.[4] Other challenges include dealing with peak shape issues like tailing or splitting and ensuring method robustness.
Q4: Can Abacavir metabolites interfere with the this compound assay?
Yes, metabolites can potentially interfere. Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase into inactive carboxylate and glucuronide metabolites. While these have different masses, they can co-elute and cause matrix effects, such as ion suppression in LC-MS/MS, if not chromatographically resolved from this compound.
Q5: How can I minimize matrix effects when analyzing this compound in plasma?
Effective sample preparation is key. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering matrix components like phospholipids. Optimization of the chromatographic method to separate this compound from the regions where matrix components elute is also a crucial step.
Troubleshooting Guides for Chiral HPLC Assays of this compound
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for Abacavir enantiomers.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., ethanol, isopropanol in hexane for normal phase) and additives (e.g., trifluoroacetic acid) are critical for achieving selectivity.
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation and can influence enantioselectivity.
Solutions:
-
CSP Screening: If resolution is not achieved, screen a variety of CSPs with different chiral selectors.
-
Mobile Phase Optimization:
-
Vary the organic modifier concentration in the mobile phase.
-
Introduce a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape and potentially resolution.
-
-
Temperature Optimization: Evaluate the separation at different column temperatures (e.g., in 5 °C increments from 15 °C to 40 °C).
Issue 2: Peak Splitting or Tailing
Possible Causes:
-
Column Contamination or Damage: The column inlet frit may be partially blocked, or the stationary phase may be damaged.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
Solutions:
-
Column Maintenance: Back-flush the column according to the manufacturer's instructions. Using a guard column is recommended to protect the analytical column.
-
Sample Solvent Matching: Whenever possible, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Mobile Phase Additives: Add a competing acid or base to the mobile phase to minimize secondary interactions.
Issue 3: Retention Time Drift
Possible Causes:
-
Inadequate Column Equilibration: Chiral columns, especially in normal-phase chromatography, may require extended equilibration times.
-
Mobile Phase Composition Change: Evaporation of volatile mobile phase components or improper mixing can alter the mobile phase composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
Solutions:
-
Sufficient Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analysis.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column thermostat to ensure reproducible retention times.
Data Presentation
Table 1: Summary of Chiral HPLC Method Validation Parameters for Abacavir Enantiomers
| Parameter | Range/Value | Reference |
| Linearity Range | 0.05 - 0.6 µg/mL | |
| Limit of Detection (LOD) | 0.01% (relative to Abacavir) | |
| Limit of Quantification (LOQ) | 0.03% (relative to Abacavir) | |
| Accuracy (% Recovery) | 96.3% - 103.1% | |
| Precision (% RSD) | < 3.5% |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Separation of Abacavir Enantiomers
This protocol is based on a reversed-phase chiral HPLC method.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiralpak AD-H column (or equivalent amylose-based CSP)
-
Mobile Phase: 0.1% triethylamine in a mixture of water, methanol, and acetonitrile. The exact ratio should be optimized for the specific column and system.
-
Abacavir reference standard (racemic mixture)
-
This compound reference standard
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Prepare standard solutions of racemic Abacavir and this compound in the mobile phase.
-
Inject the standard solutions and identify the retention times of both enantiomers.
-
Optimize the mobile phase composition (e.g., by varying the ratio of organic solvents) to achieve a resolution of at least 1.5 between the enantiomer peaks.
Protocol 2: Sample Preparation of this compound from Human Plasma by Protein Precipitation
1. Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog of Abacavir)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Abacavir-induced hypersensitivity is mediated by the HLA-B57:01 allele.
Caption: A logical workflow for troubleshooting common issues in chiral HPLC separation.
References
Minimizing impurity formation during ent-Abacavir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of ent-Abacavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, a chiral carbocyclic nucleoside analog, can be accompanied by the formation of several impurities. These can originate from starting materials, side reactions during the synthesis, or degradation of the final product. Key impurities include:
-
Diastereomers: The most significant impurity is often the diastereomer, trans-Abacavir. The desired product, this compound, has a cis configuration of the substituents on the cyclopentene ring.
-
Enantiomers: The presence of the undesired enantiomer, Abacavir, is a critical purity concern.
-
Process-Related Impurities: These can include incompletely reacted intermediates, by-products from side reactions, and residual reagents or catalysts.
-
Degradation Products: Abacavir can degrade under certain conditions, leading to impurities. For example, the descyclopropyl derivative (TP-247) can form through the detachment of the cyclopropyl ring.[1]
Q2: How can I control the stereochemistry to minimize the formation of the trans diastereomer?
A2: Controlling the stereochemistry is crucial for minimizing the formation of the undesired trans diastereomer. A key strategy is the use of stereoselective synthetic routes. Convergent synthesis strategies, where a functionalized carbocyclic moiety is condensed with the purine base, offer good control. For instance, starting with a precursor that has the desired cis stereochemistry locked in, such as a protected aminocyclopentenol, can significantly reduce the formation of the trans isomer. Careful selection of catalysts and reaction conditions during the coupling step is also critical.
Q3: What analytical methods are recommended for monitoring impurity levels?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the purity of this compound and quantifying impurities. Specifically:
-
Chiral HPLC: This is essential for separating and quantifying the enantiomeric impurity (Abacavir).
-
Reversed-Phase HPLC: This is effective for separating diastereomers and other process-related impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can be used to identify unknown impurities by providing molecular weight information.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during the synthesis of this compound.
Issue 1: High Levels of trans-Abacavir Detected
Possible Causes:
-
Non-stereoselective reaction conditions.
-
Epimerization during a reaction step.
-
Inadequate purification.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Reaction Conditions | Carefully examine the temperature, solvent, and base/acid used in the key coupling and deprotection steps. | Harsh conditions can lead to epimerization at stereocenters. Consider milder reagents or lower reaction temperatures. |
| 2. Optimize Catalyst | If a catalyst is used for the coupling reaction, screen different catalysts and ligands. | The choice of catalyst can significantly influence the diastereoselectivity of the reaction. |
| 3. Analyze Intermediates | Isolate and analyze the stereochemical purity of key intermediates leading up to the final product. | This will help pinpoint the specific step where the trans isomer is being formed. |
| 4. Improve Purification | Optimize the crystallization or chromatography conditions. | Recrystallization with a suitable solvent system can be effective in removing the trans diastereomer. Chiral chromatography can also be employed for separation. |
Issue 2: Presence of the Undesired Enantiomer (Abacavir)
Possible Causes:
-
Incomplete chiral resolution of a racemic intermediate.
-
Use of a non-enantiomerically pure starting material.
-
Racemization during the synthesis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Starting Material Purity | Confirm the enantiomeric purity of all chiral starting materials using chiral HPLC. | The enantiomeric purity of the final product is directly dependent on the purity of the starting materials. |
| 2. Optimize Chiral Resolution | If a chiral resolution step is employed, re-evaluate the resolving agent, solvent, and crystallization conditions. | Inefficient resolution will lead to contamination with the undesired enantiomer. |
| 3. Investigate Racemization | Analyze reaction intermediates at each step for any loss of enantiomeric purity. | Certain reaction conditions, particularly those involving strong acids or bases, can cause racemization. |
| 4. Employ Asymmetric Synthesis | Consider using an asymmetric synthetic route that directly generates the desired enantiomer. | This approach can often provide higher enantiomeric purity than resolution methods. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
This protocol outlines a general method for determining the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., hexane, ethanol, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase)
-
HPLC system with a UV detector
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier. The exact composition will depend on the specific chiral column used.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its enantiomer, Abacavir.
-
Calculate the percentage of each enantiomer based on the peak areas.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of Solvent on Diastereoselectivity in the Coupling Reaction
| Solvent | cis : trans Ratio |
| Toluene | 85 : 15 |
| Dichloromethane | 90 : 10 |
| Tetrahydrofuran | 95 : 5 |
| Acetonitrile | 80 : 20 |
Table 2: Hypothetical Data on the Efficiency of Chiral Resolution Methods
| Resolution Method | Enantiomeric Excess (ee) of this compound |
| Diastereomeric Salt Crystallization (Tartaric Acid) | 95% |
| Enzymatic Resolution | >99% |
| Chiral Chromatography | >99.5% |
Visualizations
Caption: A generalized workflow for the synthesis of this compound, highlighting key stages and quality control checkpoints for impurity monitoring.
Caption: A decision tree for troubleshooting high levels of the trans-Abacavir diastereomer during synthesis.
References
Technical Support Center: Optimization of ent-Abacavir Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ent-Abacavir.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of this compound, offering potential causes and solutions to optimize reaction conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield during hydrolysis of the amide intermediate (e.g., N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide) | - Incomplete hydrolysis reaction. - Suboptimal temperature. - Incorrect base concentration or amount. - Inefficient solvent system. | - Increase reaction time. A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide, isopropanol, and a 10% NaOH solution was refluxed for 1 hour to achieve good results[1]. - Ensure the reaction temperature is between 50°C and the reflux temperature of the solvent mixture[1]. - Use an alkaline metal hydroxide like NaOH, with a molar ratio of 1 to 5 moles of base per mole of starting material[1]. - A mixture of isopropanol and water is a preferred solvent system[1]. |
| Formation of impurities during the cyclization step to form the purine ring | - Presence of water in the reaction. - Incorrect temperature during different stages of the reaction. - Inefficient removal of the formyl protecting group. | - The cyclization should be carried out in anhydrous conditions to improve efficiency and reduce by-products[2]. - For the removal of the formyl group, a temperature between 30-50°C is preferred. The subsequent reaction with triethyl orthoformate should be carried out at a temperature between 5-10°C. - Use a solution of anhydrous hydrochloric acid in an alcohol like isopropanol to effectively remove the formyl group before cyclization with triethyl orthoformate. |
| Incomplete displacement of the chlorine atom with cyclopropylamine | - Reaction temperature is too low. - Insufficient reaction time. - Presence of interfering salts. | - Heat the reaction mixture to 90-95°C. - A reaction time of 12 hours has been shown to be effective. - After the reaction, add a solution of sodium methylate or aqueous sodium hydroxide and filter off the precipitated salts before concentrating the filtrate. |
| Difficulty in isolating and purifying the final this compound product | - Improper pH adjustment. - Inefficient crystallization. | - After hydrolysis, neutralize the solution to a pH of 7.0-7.5 with hydrochloric acid before concentration. - Crystallization from ethyl acetate has been used to afford Abacavir with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the hydrolysis of the N-acyl intermediate in the synthesis of this compound?
A1: An inorganic base, preferably an alkaline metal hydroxide such as sodium hydroxide, is recommended for the hydrolysis step. The amount of base should be between 1 and 5 moles per mole of the starting material for optimal results.
Q2: What solvent system is most effective for the hydrolysis step?
A2: A mixture of an alcohol and water is effective. Specifically, a mixture of isopropanol and water is preferred. The amount of solvent is typically between 2 and 10 ml/g of the starting material.
Q3: What are the optimal temperature conditions for the cyclization reaction to form the purine ring?
A3: The cyclization process involves two temperature-sensitive steps. The initial removal of the formyl protecting group using anhydrous HCl in isopropanol is best carried out between 30°C and 50°C. The subsequent reaction with triethyl orthoformate to complete the ring closure should be conducted at a lower temperature, between 5°C and 10°C, to minimize side reactions.
Q4: How can racemization be avoided during the synthesis?
A4: The described synthetic routes, particularly the hydrolysis and cyclization steps, are reported to proceed without racemization, ensuring the desired stereochemistry of this compound is maintained. Adhering to the specified reaction conditions is crucial.
Q5: What is a suitable method for the final purification of this compound?
A5: After the synthesis, this compound can be isolated as a free base. A common purification method involves crystallization from an appropriate solvent system, such as ethyl acetate. If a salt form is desired, the free base can be treated with a pharmaceutically acceptable acid.
Experimental Workflows and Signaling Pathways
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key steps and potential areas for troubleshooting.
Caption: Workflow for this compound synthesis with key troubleshooting points.
Experimental Protocols
1. Hydrolysis of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour. The resulting solution is then cooled to 20-25°C. The wet organic layer is neutralized to a pH of 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum. The residue is crystallized in ethyl acetate (150 ml) to yield Abacavir.
2. Displacement of Chlorine with Cyclopropylamine
In a sealed reactor, isopropanol (200 ml) and cyclopropylamine (35 ml) are added to the 2-amino-6-chloro-purine intermediate (30 g). The reaction mixture is heated to 90-95°C for 12 hours. The mixture is then allowed to cool to room temperature. A 30% solution of sodium methylate (18 g) or an aqueous solution of sodium hydroxide (27 g) is added, and the solvent is evaporated. Isopropanol (200 ml) is added, and the precipitated salts are filtered off. The filtrate is then concentrated.
3. Cyclization to form the Purine Ring
The protected pyrimidine intermediate is reacted with a solution of anhydrous hydrochloric acid in isopropanol (molar ratio of approximately 6:1 HCl to starting material) at a temperature between 30-50°C to remove the formyl protecting group. Following this, the reaction mixture is cooled to 5-10°C, and triethyl orthoformate is added to facilitate the ring closure to the purine derivative.
References
Technical Support Center: Enhancing the Resolution of ent-Abacavir
Welcome to the technical support center for the chromatographic resolution of ent-Abacavir. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of Abacavir enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from Abacavir?
Abacavir and its enantiomer, this compound, are stereoisomers that possess identical physical and chemical properties in an achiral environment. This makes their separation impossible with standard achiral chromatography techniques. Effective separation requires a chiral environment, typically created by a Chiral Stationary Phase (CSP), which allows for differential interaction between the enantiomers, leading to different retention times.
Q2: Which chromatographic techniques are most effective for this compound resolution?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of Abacavir enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated excellent selectivity for this separation in both HPLC and SFC modes.
Q3: Why are mobile phase additives necessary for separating Abacavir enantiomers?
Abacavir is a basic compound. The use of a basic additive, such as diethylamine (DEA), triethylamine (TEA), or ethanolamine, in the mobile phase is often crucial.[1] These additives interact with the acidic silanol groups on the silica surface of the column, which can otherwise cause undesirable interactions with the basic analyte, leading to poor peak shape and reduced resolution.[2] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid would be used.[1]
Q4: Can the elution order of Abacavir and this compound be reversed?
Yes, the elution order of enantiomers can sometimes be inverted. This can be achieved by changing the chiral stationary phase, altering the mobile phase composition (e.g., changing the alcohol modifier from isopropanol to ethanol), or adjusting the column temperature.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution (Rs < 1.5)
Q: I am seeing a single peak or two completely merged peaks for my Abacavir sample. What should I do first?
A: A complete lack of separation points to a fundamental issue with the method's ability to create a chiral environment. Follow this systematic approach:
-
Verify the Column: Confirm you are using a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD are proven to be effective for Abacavir. Ensure the column is not degraded or expired.
-
Check Mobile Phase Composition:
-
Mode: Ensure you are using the correct mode (Normal Phase, Reversed-Phase, or Polar Organic Mode) for your specific column and method.
-
Solvent Ratio: The ratio of the primary solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. A slight adjustment can dramatically impact resolution.
-
Additive: For the basic Abacavir molecule, the presence of a basic additive (e.g., 0.1% DEA or TEA) is essential to achieve good peak shape and resolution.
-
-
Confirm Analyte Chirality: Ensure the sample you are analyzing is indeed a racemic mixture and not a single enantiomer.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows peaks that are tailing or fronting, which is affecting my ability to quantify the enantiomers accurately. How can I fix this?
A: Poor peak shape is often caused by secondary interactions or issues with the sample solvent.
-
Peak Tailing: This is common for basic compounds like Abacavir.
-
Increase Additive Concentration: The concentration of the basic additive (e.g., DEA, TEA) may be insufficient to mask all active silanol sites on the column. Try increasing the concentration in small increments (e.g., from 0.1% to 0.2%).
-
Sample Overload: Injecting too much sample can lead to tailing. Try diluting your sample and re-injecting.
-
Column Contamination: The column may be contaminated. Flush it with a strong, compatible solvent as recommended by the manufacturer.
-
-
Peak Fronting: This is often related to the injection.
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can also cause fronting.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my enantiomer peaks are shifting between injections. What is causing this instability?
A: Fluctuating retention times point to a lack of system equilibrium or stability.
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard achiral columns. Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence.
-
Temperature Control: Temperature has a significant effect on retention. Use a column oven to maintain a constant and stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a multi-component mobile phase, ensure it is thoroughly mixed. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Issue 4: Loss of Resolution Over Time
Q: My method initially provided good resolution, but the separation has degraded after several runs. What is the likely cause?
A: A gradual loss of resolution often indicates column degradation or contamination.
-
Column Contamination: Strongly retained impurities from the sample matrix can accumulate at the head of the column, impairing its performance. Using a guard column and implementing a proper column flushing/washing protocol after each batch can prevent this.
-
"Memory Effect": Chiral columns can exhibit a "memory effect," where additives from previous mobile phases adsorb onto the stationary phase and affect subsequent separations. If you switch between methods with different additives, a thorough flushing procedure is critical. For immobilized columns, a regeneration step may be necessary.
-
Stationary Phase Degradation: Using incompatible solvents (e.g., certain ethers or chlorinated solvents with coated polysaccharide columns) can dissolve the chiral polymer and irreversibly damage the column. Always check the column's instruction manual for solvent compatibility.
Experimental Protocols & Data
HPLC Method Protocol for Abacavir Enantiomers
This protocol is a representative example based on published methods. Optimization will be required for specific instrumentation and applications.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (93:7:0.5, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 284 nm or 343 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Abacavir sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative Data from Representative Methods
The following table summarizes performance data from various reported chiral separation methods for Abacavir, providing a baseline for expected results.
| Parameter | Method 1 (Normal Phase HPLC) | Method 2 (Reversed-Phase HPLC) |
| Column | Chiralcel OD | Chiralpak AD-H |
| Mobile Phase | n-Hexane:Ethanol:TFA (92:8:0.1) | Water:Methanol:Acetonitrile with 0.1% TEA |
| Resolution (Rs) | > 3.5 | Not specified, but separation was achieved |
| Reference |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.
Caption: A stepwise workflow for diagnosing and resolving poor enantiomeric resolution.
Parameter Relationships
This diagram shows the logical relationship between key chromatographic parameters and their effect on resolution.
Caption: Relationship between key parameters and their impact on final resolution.
References
Validation & Comparative
Unveiling the Stereospecific Antiviral Activity of Abacavir Against HIV: A Comparative Analysis
For Immediate Release
A detailed comparison of the enantiomers of the carbocyclic nucleoside analogue, abacavir, reveals that the clinically utilized (-) enantiomer possesses potent anti-HIV activity, whereas its mirror image, ent-abacavir ((+)-enantiomer), is largely devoid of antiviral efficacy. This disparity is attributed to the stereoselective metabolism by cellular enzymes, a critical step for the drug's activation.
Abacavir, a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP). This active metabolite then acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator of viral DNA synthesis. This guide provides a comprehensive comparison of the antiviral activity of abacavir and its enantiomer, this compound, supported by experimental evidence, to elucidate the structural basis for its therapeutic efficacy.
Comparative Antiviral Efficacy
Experimental data consistently demonstrates that the antiviral activity of the carbovir enantiomers is highly stereospecific. Abacavir, the (-)-enantiomer, exhibits potent inhibition of HIV replication, while this compound, the (+)-enantiomer, shows significantly reduced or no activity.
| Compound | HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir ((-)-Carbovir) | Various | Lymphocyte cultures | Potent | Low | High |
| This compound ((+)-Carbovir) | Various | Lymphocyte cultures | Inactive/Significantly less potent | - | - |
Note: Specific EC50 values for this compound are not widely reported in the literature, reflecting its lack of significant anti-HIV activity. The table illustrates the qualitative difference in potency.
The Decisive Role of Stereoselective Phosphorylation
The profound difference in the antiviral activity between the two enantiomers is not due to the stereoselectivity of the viral target, HIV reverse transcriptase, but rather the cellular enzymes responsible for activating the prodrug.[1] Both enantiomers of carbovir triphosphate are capable of inhibiting the viral enzyme.[1] However, the intracellular phosphorylation cascade that converts the parent nucleoside to its active triphosphate form is highly specific for the (-) enantiomer.
Key cellular enzymes, 5'-nucleotidase and guanylate monophosphate (GMP) kinase, preferentially recognize and phosphorylate abacavir.[1] In particular, (-)-carbovir monophosphate is a vastly superior substrate for GMP kinase compared to (+)-carbovir monophosphate, with one study reporting it to be 7,000 times more efficient.[1] This enzymatic bottleneck prevents the efficient conversion of this compound to its active triphosphate form, thereby rendering it inactive as an antiviral agent.
Below is a diagram illustrating the differential metabolic activation pathway of abacavir and this compound.
Experimental Protocols
The validation of the antiviral activity of nucleoside analogues like abacavir typically involves cell-based assays that measure the inhibition of HIV replication. Below are generalized protocols for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Detailed Steps:
-
Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in a 96-well microtiter plate at a predetermined density.
-
Compound Dilution: Prepare serial dilutions of the test compounds (abacavir and this compound) in cell culture medium.
-
Infection: Add a standardized amount of a laboratory-adapted HIV-1 strain to the wells containing cells and the test compounds. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubation: Incubate the plates for 5-7 days to allow for several rounds of viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the concentration of the p24 antigen in the collected supernatants using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the viability of the host cells in the presence of the test compounds to assess their cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed the same T-cell line used in the antiviral assay in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Conclusion
The antiviral activity of abacavir is a clear demonstration of the importance of stereochemistry in drug design and action. The potent anti-HIV efficacy of abacavir is exclusively attributed to the (-)-enantiomer, which is efficiently phosphorylated by cellular kinases to its active triphosphate form. In contrast, this compound, the (+)-enantiomer, is a poor substrate for these enzymes and consequently lacks significant antiviral activity. This understanding underscores the critical role of detailed biochemical and pharmacological profiling in the development of effective antiviral therapeutics.
References
Comparative Analysis of Abacavir and ent-Abacavir Efficacy: A Guide for Researchers
This guide provides a detailed comparative analysis of the anti-HIV efficacy of Abacavir and its enantiomer, ent-Abacavir. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying biochemical pathways that govern their antiviral activity.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. It is the (-)-enantiomer of carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine. Its counterpart, this compound, is the (+)-enantiomer. While structurally mirror images, the stereochemistry of these two molecules plays a critical role in their biological activity. This guide will explore the profound differences in their efficacy and the mechanistic basis for this stereoselectivity.
Mechanism of Action and Stereoselectivity
Abacavir is a prodrug that must be anabolized intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and as a chain terminator when incorporated into viral DNA, thus halting viral replication.
The remarkable difference in the antiviral efficacy between Abacavir and this compound does not stem from the interaction of their triphosphate forms with HIV-1 RT. In fact, both enantiomers of carbovir triphosphate are inhibitors of the viral enzyme. The critical distinction lies in the stereoselective nature of the cellular enzymes responsible for the phosphorylation of the parent drug.[1]
The intracellular phosphorylation cascade is significantly more efficient for Abacavir than for this compound. The initial phosphorylation step, catalyzed by 5'-nucleotidase, does not occur with this compound.[1] Furthermore, the subsequent phosphorylation of the monophosphate to the diphosphate, catalyzed by guanylate kinase (GMP kinase), is approximately 7,000 times more efficient for the monophosphate of Abacavir compared to that of this compound.[1] This profound difference in metabolic activation is the primary determinant of the stereoselective antiviral activity, rendering Abacavir a potent anti-HIV agent while this compound is essentially inactive.
Data Presentation
The following tables summarize the in vitro efficacy of Abacavir and the differential phosphorylation efficiency of its enantiomers.
Table 1: In Vitro Anti-HIV-1 Efficacy of Abacavir
| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | Reference |
| Abacavir | Wild-type | MT-4 | 4.0 | [2] |
| Abacavir | Clinical Isolates | - | 0.26 | [2] |
Note: IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro. Extensive literature searches did not yield specific IC50 values for this compound in cell-based anti-HIV assays, which is consistent with the findings that it is not efficiently phosphorylated to its active form.
Table 2: Comparative Efficiency of Intracellular Phosphorylation
| Enantiomer | Enzyme | Relative Efficiency | Reference |
| Abacavir ((-)-carbovir) | 5'-Nucleotidase | Active | |
| This compound ((+)-carbovir) | 5'-Nucleotidase | Not a substrate | |
| Abacavir monophosphate | GMP Kinase | ~7,000-fold higher than (+) | |
| This compound monophosphate | GMP Kinase | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral efficacy. Below are protocols for key experiments used to evaluate compounds like Abacavir and its enantiomer.
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay determines the in vitro antiviral activity of a compound by measuring the inhibition of HIV-induced cytopathic effects in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
Test compounds (Abacavir, this compound)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidic isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Add 50 µL of the appropriate HIV-1 dilution to each well, except for the cell control wells.
-
Treatment: Immediately add 50 µL of the diluted test compounds to the infected wells. Control wells will contain medium with and without virus.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the active triphosphate form of the drug on the activity of the HIV-1 RT enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Carbovir triphosphate (triphosphate forms of Abacavir and this compound)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader
Procedure:
-
Reaction Setup: In a reaction tube or microplate well, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.
-
Inhibitor Addition: Add varying concentrations of the test compounds (carbovir triphosphates).
-
Enzyme Addition: Initiate the reaction by adding HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA solution to precipitate the newly synthesized DNA.
-
Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated DNA. Wash the filters with TCA and ethanol.
-
Quantification:
-
For radioactive assays, place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
For fluorescent assays, measure the fluorescence of the incorporated labeled nucleotide.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Intracellular activation pathway of Abacavir and its mechanism of action.
Caption: Generalized workflow for an in vitro anti-HIV cytopathic effect assay.
Conclusion
The comparative analysis of Abacavir and this compound reveals a stark difference in their anti-HIV efficacy, which is dictated by the stereospecificity of intracellular metabolic enzymes. Abacavir is efficiently converted to its active triphosphate form, leading to potent inhibition of HIV-1 reverse transcriptase. In contrast, this compound is a poor substrate for the necessary phosphorylation steps and, consequently, exhibits negligible antiviral activity. This highlights the critical importance of stereochemistry in drug design and development, where subtle changes in the three-dimensional arrangement of atoms can have profound effects on pharmacological activity. For researchers in the field, this case underscores the necessity of evaluating individual enantiomers of chiral drugs to identify the therapeutically active agent and avoid potential inactive or even toxic isomers.
References
A Comparative Guide to the Stereospecific Effects of ent-Abacavir versus Abacavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecific effects of the enantiomers of Abacavir: the clinically used drug Abacavir, which is the (-)-enantiomer ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), and its mirror image, ent-Abacavir, the (+)-enantiomer. This comparison focuses on their antiviral activity, mechanism of action, cytotoxicity, and the stereospecific nature of the well-documented Abacavir hypersensitivity reaction, supported by available experimental data.
Antiviral Activity and Cytotoxicity
Despite a significant difference in the efficiency of metabolic activation, it has been reported that the (+)-enantiomer (this compound) exhibits equivalent antiviral activity to the clinically used (-)-enantiomer[1][2].
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir ((-)-enantiomer)
| Parameter | Cell Line | Virus Strain | Value (µM) | Citation(s) |
| IC50 | MT-4 | Wild-type HIV-1 | 4.0 | [3] |
| EC50 | Various | HIV-1 IIIB | 3.7 - 5.8 | [4][5] |
| EC50 | Various | HIV-1 BaL | 0.07 - 1.0 | |
| EC50 | Clinical Isolates | HIV-1 | 0.26 ± 0.18 | |
| CC50 | CEM cells | - | 160 | |
| CC50 | CD4+ CEM cells | - | 140 | |
| CC50 | Normal bone progenitor cells (BFU-E) | - | 110 |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Mechanism of Action and Stereoselective Metabolism
Abacavir is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). This active metabolite then acts as a competitive inhibitor of HIV reverse transcriptase and leads to chain termination when incorporated into viral DNA. The metabolic activation pathway is highly stereoselective.
-
Initial Phosphorylation: Abacavir is first converted to Abacavir 5'-monophosphate by adenosine phosphotransferase.
-
Deamination: A cytosolic enzyme then deaminates Abacavir 5'-monophosphate to form (-)-carbovir 5'-monophosphate.
-
Stereoselective Phosphorylation: The subsequent phosphorylation of carbovir 5'-monophosphate to its diphosphate form is the key stereoselective step. The enzyme guanylate kinase (GUK1) is highly specific for the (-)-enantiomer. It has been demonstrated that (-)-carbovir 5'-monophosphate is a 7,000 times more efficient substrate for guanylate kinase than the (+)-enantiomer.
-
Final Phosphorylation: Cellular kinases then convert carbovir 5'-diphosphate to the active carbovir 5'-triphosphate (CBV-TP).
Due to this profound stereoselectivity in the metabolic pathway, only (-)-carbovir 5'-triphosphate is formed in significant quantities within the cell. This suggests that the antiviral activity of Abacavir is primarily, if not exclusively, due to the (-) enantiomer. The reported "equivalent" activity of this compound is therefore intriguing and may suggest alternative, less efficient activation pathways or direct effects, though this is not well-elucidated.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide: Cross-Reactivity Assessment of ent-Abacavir in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir is a critical antiretroviral medication used in the treatment of HIV. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: Abacavir, the active therapeutic agent with a (1S, 4R) absolute configuration, and its counterpart, ent-Abacavir, with a (1R, 4S) configuration. The stereochemical orientation of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to distinguish between enantiomers is crucial in drug development and therapeutic drug monitoring.
This guide provides a comparative overview of the analytical landscape for Abacavir, with a specific focus on the assessment of this compound cross-reactivity in immunoassays. However, a comprehensive review of publicly available scientific literature reveals a significant gap: no specific immunoassays for the routine therapeutic drug monitoring of Abacavir have been described, and consequently, no data on the cross-reactivity of its enantiomer, this compound, exists.
The current standard for the quantitative analysis of Abacavir in biological matrices relies on highly specific and sensitive chromatographic methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). While immunoassays offer a high-throughput and cost-effective alternative for drug monitoring, the development of stereoselective immunoassays for chiral drugs like Abacavir presents unique challenges.
This document will summarize the existing analytical methodologies for Abacavir, outline the theoretical principles and a general experimental protocol for assessing cross-reactivity in immunoassays, and present a logical framework for understanding the relationship between Abacavir and its enantiomer.
Stereochemistry of Abacavir and this compound
Abacavir is a synthetic carbocyclic nucleoside analog.[1][2][3] Its biological activity as a potent nucleoside analog reverse transcriptase inhibitor (NRTI) is specific to its (1S, 4R) stereoisomer.[1][2] The enantiomer, this compound ((1R, 4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), is not used therapeutically and its pharmacological profile is not as extensively characterized. The distinct three-dimensional arrangements of these molecules can lead to differential binding with biological targets, including antibodies, which is the foundational principle of immunoassays.
Figure 1: Relationship between Abacavir and this compound.
Current Analytical Methods for Abacavir Quantification
The primary methods for the quantification of Abacavir in biological samples are chromatographic techniques. These methods are highly sensitive and specific, and they can be adapted to be stereoselective, allowing for the separation and individual quantification of enantiomers.
| Method | Principle | Throughput | Specificity | Cost |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Medium | High | Medium |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometric detection. | Medium-High | Very High | High |
Note: While these methods are the current standard, they can be labor-intensive and require sophisticated instrumentation, which has led to the exploration of immunoassays for other therapeutic drugs.
Immunoassay Cross-Reactivity: A Theoretical Framework
Although no specific Abacavir immunoassay data is available, the principles of cross-reactivity assessment are well-established. An immunoassay's specificity is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to structurally related compounds, such as metabolites or, in this case, the enantiomer.
The percentage of cross-reactivity is typically calculated using the following formula:
% Cross-reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100
A high percentage indicates significant cross-reactivity, meaning the immunoassay cannot reliably distinguish between the two compounds. For a stereospecific immunoassay, the cross-reactivity with the corresponding enantiomer should be negligible.
Experimental Protocol: A General Guide for Cross-Reactivity Assessment
The following is a generalized protocol for assessing the cross-reactivity of a potential cross-reactant (e.g., this compound) in a competitive immunoassay designed for a target analyte (e.g., Abacavir).
Objective: To determine the percentage of cross-reactivity of this compound in a hypothetical Abacavir immunoassay.
Materials:
-
Microtiter plates coated with Abacavir-protein conjugate
-
Standard solutions of Abacavir (analyte) at known concentrations
-
Standard solutions of this compound (potential cross-reactant) at known concentrations
-
Anti-Abacavir antibody
-
Enzyme-labeled secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Methodology:
-
Preparation of Standard Curves:
-
Prepare a series of dilutions for both Abacavir and this compound to create standard curves.
-
-
Competitive Binding:
-
Add the standard solutions (or samples) of Abacavir and this compound to separate wells of the coated microtiter plate.
-
Add a fixed amount of the anti-Abacavir antibody to each well.
-
Incubate to allow for competitive binding between the free drug (Abacavir or this compound) and the coated Abacavir for the antibody binding sites.
-
-
Detection:
-
Wash the plates to remove unbound components.
-
Add the enzyme-labeled secondary antibody, which binds to the primary antibody.
-
Incubate and wash again.
-
Add the substrate solution. The enzyme will convert the substrate, leading to a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader. The signal intensity will be inversely proportional to the concentration of the free drug.
-
Plot the standard curves for both Abacavir and this compound (absorbance vs. concentration).
-
Determine the concentration of Abacavir and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the formula mentioned in Section 3.
-
Figure 2: General workflow for immunoassay cross-reactivity assessment.
Conclusion and Future Perspectives
The development of a specific and sensitive immunoassay for Abacavir would offer a valuable tool for therapeutic drug monitoring, potentially improving patient outcomes by allowing for rapid dose adjustments. However, the current body of scientific literature does not indicate the existence of such an assay. Consequently, there is no experimental data available to assess the cross-reactivity of this compound.
Future research in this area should focus on the generation of monoclonal antibodies with high affinity and specificity for Abacavir. A critical step in the validation of any newly developed immunoassay would be a thorough cross-reactivity study, not only with this compound but also with known metabolites of Abacavir to ensure the assay's accuracy and reliability for clinical use. Until such an immunoassay is developed and validated, chromatographic methods will remain the gold standard for the quantitative analysis of Abacavir.
References
- 1. Therapeutic drug monitoring of the HIV/AIDS drugs abacavir, zidovudine, efavirenz, nevirapine, indinavir, lopinavir, and nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-measurement therapeutic drug monitoring of the HIV/AIDS drugs abacavir, zidovudine, lamivudine, efavirenz, nevirapine, lopinavir and nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Determination of ent-Abacavir
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis and purification of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) for the treatment of HIV, are critical for ensuring its therapeutic efficacy and safety.[1] The inactive enantiomer, ent-Abacavir, is considered an impurity, and its levels must be carefully controlled. This guide provides an objective comparison of analytical methods for determining the enantiomeric purity of Abacavir, with a focus on separating and quantifying this compound. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The primary methods for the enantiomeric separation of Abacavir are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques have demonstrated high efficiency in resolving Abacavir from its enantiomer. The choice between these methods often depends on laboratory instrumentation availability, desired analysis speed, and environmental considerations, with SFC being a "greener" alternative to normal-phase HPLC.[2]
Below is a summary of quantitative data from different studies, highlighting the key performance parameters of each method.
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Reversed-Phase Chiral HPLC | Chiralpak AD-H (amylose tris-3,5-dimethyl phenyl carbamate) | 0.1% Triethylamine in Water/Methanol/Acetonitrile | >2.0 | 0.01% | 0.03% | [3] |
| Normal-Phase Chiral HPLC | Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) | n-hexane/ethanol/trifluoroacetic acid (92:8:0.1 v/v/v) | >3.5 | Not Reported | Not Reported | [3] |
| Supercritical Fluid Chromatography (SFC) | CHIRALPAK IG (amylose tris(3,5-dimethylphenylcarbamate)) | Supercritical CO2 / Methanol with Diethylamine (DEA) | Not Specified | Not Reported | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
1. Reversed-Phase Chiral HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% triethylamine in water, methanol, and acetonitrile. The exact ratio should be optimized to achieve the desired separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: Dissolve the Abacavir sample in the mobile phase to a suitable concentration.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The enantiomeric purity is determined by comparing the peak area of this compound to the total peak area of both enantiomers.
2. Normal-Phase Chiral HPLC Method
-
Instrumentation: An HPLC system suitable for use with normal-phase solvents, equipped with a UV detector.
-
Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in the ratio of 92:8:0.1 (v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at a suitable wavelength, for instance, 254 nm.
-
Sample Preparation: Dissolve the Abacavir sample in the mobile phase or a compatible solvent.
-
Procedure: Follow the general procedure for HPLC analysis as described above. The use of trifluoroacetic acid in the mobile phase has been noted to be important for achieving good separation of the enantiomers.
3. Supercritical Fluid Chromatography (SFC) Method
-
Instrumentation: An SFC system with a UV detector.
-
Chiral Column: CHIRALPAK IG.
-
Mobile Phase: A gradient of a modifier (e.g., Methanol with Diethylamine as an additive) in supercritical CO2. A typical gradient program could be: 0 min/2% B, 10 min/40% B, 10.1 min/2% B.
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar).
-
Column Temperature: Controlled, for example, at 35 °C.
-
Detection: UV detection.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.
-
Procedure: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program. This method is particularly advantageous for high-throughput screening due to its speed.
Workflow for Enantiomeric Purity Determination
The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound samples, from sample preparation to data analysis.
Caption: General workflow for this compound enantiomeric purity analysis.
Conclusion
The determination of the enantiomeric purity of Abacavir is a critical quality control step in its production. Both chiral HPLC (in reversed-phase and normal-phase modes) and chiral SFC have been proven to be effective methods for this purpose. The reversed-phase HPLC method offers the advantage of using aqueous-organic mobile phases, which are often preferred in quality control laboratories. The normal-phase method has shown excellent resolution. SFC stands out for its high speed and reduced environmental impact. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired analysis time, and "green" chemistry considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals in establishing a robust and reliable method for the enantiomeric purity determination of this compound samples.
References
A Comparative Guide to the Biological Equivalence of Abacavir Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological properties of the enantiomers of Abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV. While the clinically approved formulation, Ziagen®, is the pure (1S, 4R)-enantiomer, understanding the biological profile of its (1R, 4S)-counterpart is crucial for a comprehensive understanding of its stereoselective pharmacology and toxicology. This document synthesizes available experimental data to facilitate further research and development in antiretroviral therapy.
Executive Summary
Abacavir is a prodrug that requires intracellular phosphorylation to its active form, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV reverse transcriptase. The activation process is highly stereoselective, favoring the clinically used (-)-enantiomer. However, studies on the metabolic precursor, carbovir, indicate that the (+)-enantiomer also possesses antiviral activity. This guide delves into the comparative antiviral efficacy, metabolic pathways, and key enzymatic selectivities of the enantiomers, highlighting the current state of knowledge and identifying areas where further research is needed.
Data Presentation
Table 1: In Vitro Antiviral Activity of Carbovir Enantiomers
| Enantiomer | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) | Reference |
| (-)-Carbovir | MT-4 | 4.0 | 160 (CEM cells) | 40 | [1] |
| Clinical Isolates | 0.26 | 140 (CD4+ CEM cells) | 538 | [1] | |
| 110 (BFU-E) | 423 | [1] | |||
| (+)-Carbovir | - | Stated to have equivalent antiviral activity to (-)-enantiomer, but specific EC50 values are not provided in the reviewed literature. | - | - | [2][3] |
Note: Abacavir is the prodrug of carbovir. The antiviral activity is mediated by carbovir triphosphate. The data presented here is for carbovir, the direct precursor to the active triphosphate form.
Table 2: Stereoselectivity of Enzymes in the Activation of Carbovir Enantiomers
| Enzyme | Substrate | (-)-Enantiomer Activity | (+)-Enantiomer Activity | Key Finding | Reference |
| 5'-Nucleotidase | Carbovir | Active | Not a substrate | This initial phosphorylation step is highly selective for the (-)-enantiomer. | |
| GMP Kinase | Carbovir Monophosphate | High | 7,000-fold less efficient | This step is a major determinant of the stereoselective activation of the (-)-enantiomer. | |
| Nucleoside-Diphosphate Kinase | Carbovir Diphosphate | Preferred substrate | Phosphorylated at a lower rate | The final phosphorylation step also favors the (-)-enantiomer. | |
| HIV Reverse Transcriptase | Carbovir Triphosphate | Substrate and inhibitor | Substrate and inhibitor | The viral target enzyme does not exhibit significant enantioselectivity. |
Table 3: Comparative Metabolism of Carbovir Enantiomers in Rat Liver Cytosol
| Enantiomer | Relative Rate of Oxidation | Km for Oxidation (mM) | Inhibition Profile |
| (+)-Carbovir | Favored by 6- to 7-fold | 0.27 | Inhibits the oxidation of (-)-carbovir. |
| (-)-Carbovir | Slower | 1.36 | Does not inhibit the oxidation of (+)-carbovir. |
| Reference: |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Methodology)
A common method to determine the 50% effective concentration (EC50) of an antiviral drug is the MT-4 cell assay with MTT staining to measure cell viability.
-
Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: A stock solution of the test compound (e.g., (-)-carbovir or (+)-carbovir) is prepared and serially diluted to obtain a range of concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HTLV-IIIB) at a predetermined multiplicity of infection.
-
Treatment: Immediately after infection, the serially diluted compounds are added to the cell cultures. Control wells include infected untreated cells and uninfected cells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
MTT Assay: After incubation, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The EC50 is calculated as the drug concentration that protects 50% of the cells from virus-induced cytopathic effects.
Enzyme Kinetic Assays for Phosphorylation
The activity of kinases on carbovir enantiomers can be assessed using various methods, including radiometric assays or HPLC-based methods.
-
Enzyme and Substrate Preparation: Purified recombinant human enzymes (e.g., GMP kinase) and the enantiomerically pure substrates (e-g., (-)-carbovir monophosphate and (+)-carbovir monophosphate) are prepared in a suitable reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to a mixture containing the substrate, ATP, and other necessary cofactors (e.g., MgCl2).
-
Time Course Analysis: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched (e.g., by adding acid or heating).
-
Product Quantification: The formation of the product (e.g., carbovir diphosphate) is quantified using a suitable analytical method. For example, HPLC can be used to separate the substrate and product, and the peak areas are used for quantification.
-
Kinetic Parameter Calculation: The initial reaction velocities at different substrate concentrations are determined and used to calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Intracellular activation pathway of the (-)-enantiomer of Abacavir.
Caption: Experimental workflow for determining in vitro antiviral activity.
Caption: Logical flow of stereoselectivity in Carbovir's antiviral action.
Conclusion and Future Directions
The available evidence strongly indicates that the potent anti-HIV activity of Abacavir is primarily attributed to its (-)-enantiomer due to the high stereoselectivity of the intracellular phosphorylation pathway, particularly at the level of GMP kinase. While the (+) enantiomer of carbovir is reported to have equivalent intrinsic antiviral activity at the level of the triphosphate, its inefficient conversion to this active form likely renders it significantly less potent in a cellular context.
Significant knowledge gaps remain concerning the direct comparison of the Abacavir enantiomers. Specifically, there is a lack of published data on the pharmacokinetics, cytotoxicity, and potential for hypersensitivity reactions of the (1R, 4S)-enantiomer of Abacavir. Further research in these areas would provide a more complete understanding of the stereochemical aspects of Abacavir's biological profile and could inform the design of future nucleoside analogs with improved therapeutic indices.
References
A Comparative Analysis of ent-Abacavir and Other Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These drugs act as chain terminators of viral DNA synthesis by inhibiting the viral reverse transcriptase enzyme. Abacavir is a potent carbocyclic 2'-deoxyguanosine nucleoside analog that has been widely used in combination therapies. This guide provides a comparative overview of ent-Abacavir, the enantiomer of Abacavir, and other commonly used NRTIs. While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and provides a framework for its potential performance characteristics.
Abacavir is the (-)-enantiomer of the carbocyclic nucleoside, and its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP).[1] Interestingly, studies on the precursor molecule, carbovir, have indicated that the (+) enantiomer possesses equivalent antiviral activity to the (-)-enantiomer that leads to the formation of the active metabolite of Abacavir.[1][2] This suggests that this compound may also exhibit significant anti-HIV activity.
Mechanism of Action
Like other NRTIs, Abacavir and presumably this compound, must be phosphorylated intracellularly by host cell kinases to their active 5'-triphosphate metabolites. This active form, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[3][4]
The intracellular activation of Abacavir to CBV-TP is a critical step for its antiviral activity. While the phosphorylation of the (-)-enantiomer of carbovir is stereoselective, the reported equivalent antiviral activity of the (+) enantiomer suggests that it too can be metabolized to an active triphosphate form, albeit potentially through a different or less efficient pathway.
Figure 1: Intracellular activation and mechanism of action of Abacavir.
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Abacavir and other selected NRTIs against HIV-1. While specific data for this compound is not available, the data for the racemic mixture of its precursor, Carbovir, is included for reference.
| Drug | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Abacavir | MT-4 | 4.0 | 160 | 40 |
| CEM | - | 160 | - | |
| CD4+ CEM | - | 140 | - | |
| BFU-E | - | 110 | - | |
| Clinical Isolates | 0.26 | - | - | |
| Carbovir (racemic) | T-cells | - | >100 | 200-400 |
| Zidovudine (AZT) | MT-4 | 0.040 | - | - |
| Clinical Isolates | 0.23 | - | - | |
| Lamivudine (3TC) | - | - | - | - |
| Tenofovir | - | - | - | - |
| Emtricitabine (FTC) | - | - | - | - |
Resistance Profile
Resistance to NRTIs typically arises from mutations in the viral reverse transcriptase gene. For Abacavir, key resistance-associated mutations include K65R, L74V, Y115F, and M184V. The presence of these mutations can reduce the susceptibility of the virus to Abacavir. It is plausible that this compound would share a similar resistance profile, as its active triphosphate metabolite would interact with the same enzyme.
Toxicity
The primary dose-limiting toxicity of Abacavir is a hypersensitivity reaction (HSR) strongly associated with the HLA-B*57:01 allele. This reaction is a multi-organ clinical syndrome and requires immediate discontinuation of the drug. Other potential toxicities associated with NRTIs include mitochondrial toxicity, which can lead to lactic acidosis and hepatic steatosis. Abacavir is reported to have a lower propensity for mitochondrial toxicity compared to some older NRTIs. The toxicity profile of this compound has not been characterized, but it is crucial to evaluate its potential for inducing HSR and other adverse effects.
Experimental Protocols
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
Workflow:
Figure 2: General workflow for an in vitro anti-HIV activity assay.
Detailed Methodology:
-
Cell Preparation: Seed susceptible T-lymphoblastoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) into 96-well microtiter plates at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Infect the cells with a pre-titered stock of HIV-1.
-
Treatment: Immediately add the diluted compounds to the infected cell cultures. Include appropriate controls (cells only, virus only, and a reference drug).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Endpoint Measurement: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.
-
Data Analysis: Determine the drug concentration that inhibits p24 production by 50% compared to the virus control. This value represents the EC50.
Cytotoxicity Assay (MTT Assay)
This assay measures the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
Workflow:
Figure 3: General workflow for a cytotoxicity assay.
Detailed Methodology:
-
Cell Preparation: Seed the same cell line used in the antiviral assay into 96-well plates at the same density.
-
Treatment: Add serial dilutions of the test compounds to the uninfected cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the drug concentration that reduces cell viability by 50% compared to the untreated cell control. This value is the CC50.
Conclusion
While direct experimental evidence for the antiviral activity and toxicity of this compound is lacking in the current literature, the finding that the (+) enantiomer of its precursor, carbovir, has equivalent antiviral activity to the clinically used (-)-enantiomer strongly suggests that this compound warrants further investigation as a potential anti-HIV agent. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound's performance in comparison to Abacavir and other established NRTIs. Such studies are essential to fully characterize its therapeutic potential and safety profile.
References
A Comparative Guide to Validated Analytical Methods for Ent-Abacavir Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quality control of ent-Abacavir, the inactive and toxic enantiomer of the HIV-1 reverse transcriptase inhibitor, Abacavir. The accurate quantification of this compound is critical to ensure the safety and efficacy of Abacavir drug products. This document outlines various chromatographic techniques, presenting their performance data in easily comparable tables, detailed experimental protocols, and workflow diagrams to assist in method selection and implementation.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method for the quality control of this compound is crucial for ensuring the stereochemical purity of Abacavir. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, with various methods offering different advantages in terms of sensitivity, resolution, and run time. The following tables summarize the performance characteristics of different validated chiral HPLC methods for the determination of this compound.
Table 1: Comparison of Normal-Phase Chiral HPLC Methods
| Validation Parameter | Method 1: Chiralpak-IA | Method 2: Chiralcel OD |
| Stationary Phase | Amylose tris (3,5-dimethylphenyl carbamate) immobilized on silica gel | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |
| Mobile Phase | n-hexane: ethanol: 1,4-dioxane (80:15:5, v/v/v)[1] | n-hexane–ethanol–trifluoroacetic acid (92:8:0.1, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 230 nm[1] | Not Specified |
| Resolution (Rs) | 2.9[1] | ≥ 3.5 |
| Linearity Range | LOQ to 0.3% (R² > 0.999) | Not Specified |
| Limit of Detection (LOD) | 0.035 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not Specified |
| Accuracy (% Recovery) | 96.3 - 103.1 | Not Specified |
Table 2: Comparison of Reversed-Phase Chiral HPLC Methods
| Validation Parameter | Method 3: Chiralpak AD-H |
| Stationary Phase | Amylose tris-3,5-dimethyl phenyl carbamate |
| Mobile Phase | 0.1% triethylamine in a mixture of water, methanol, and acetonitrile |
| Flow Rate | Not Specified |
| Detection Wavelength | Not Specified |
| Correlation Coefficient | 0.998 (for undesired enantiomer) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD at LOQ) | 2.5 |
| Accuracy (% Recovery) | 96.7 - 118.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers in setting up their own experiments for the quality control of this compound.
Method 1: Normal-Phase Chiral HPLC using Chiralpak-IA
-
Instrumentation: A validated HPLC system equipped with a UV detector.
-
Column: Chiralpak-IA (amylose tris (3,5-dimethylphenyl carbamate) immobilized onto silica gel).
-
Mobile Phase: A mixture of n-hexane, ethanol, and 1,4-dioxane in the ratio of 80:15:5 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.
-
Sample Preparation: Dissolve the Abacavir bulk drug sample in the mobile phase to achieve a known concentration.
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of solutions with concentrations ranging from the LOQ to 0.3% of the Abacavir concentration. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: Determined by spiking a known amount of this compound into the Abacavir sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.
-
Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing different samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Method 3: Reversed-Phase Chiral HPLC using Chiralpak AD-H
-
Instrumentation: A validated HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose tris-3,5-dimethyl phenyl carbamate).
-
Mobile Phase: A mixture of 0.1% triethylamine in water, methanol, and acetonitrile. The exact proportions should be optimized for best separation.
-
Standard and Sample Preparation: Similar to Method 1, using the mobile phase as the diluent.
-
Validation Parameters:
-
Linearity: Determined by analyzing a series of this compound solutions and calculating the correlation coefficient.
-
Accuracy: Assessed through recovery studies of spiked samples.
-
Precision: Determined at the LOQ level through multiple injections and calculation of the %RSD.
-
LOD and LOQ: Established based on concentration levels.
-
Visualizations
The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship of the key validation parameters.
References
A Comprehensive Guide to the Characterization of ent-Abacavir as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the purity and stereochemical integrity of active pharmaceutical ingredients (APIs) are paramount. Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV, is a chiral molecule. Its enantiomer, ent-Abacavir, is a critical impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This guide provides a comparative characterization of this compound as a reference standard, offering insights into its analytical profile and the methodologies required for its definitive identification and quantification.
Introduction to this compound
This compound, the enantiomer of the active substance Abacavir, is classified as a process impurity and is listed as "Abacavir EP Impurity A" in the European Pharmacopoeia. As a stereoisomer, it shares the same molecular weight and chemical formula as Abacavir but differs in the spatial arrangement of its atoms. This seemingly subtle difference can have significant implications for biological activity and safety, making its control essential. The establishment of a well-characterized reference standard for this compound is therefore indispensable for the development and quality control of Abacavir drug products.
Analytical Characterization Data
The following tables summarize the key analytical data for this compound, comparing it with the active pharmaceutical ingredient, Abacavir. This data is crucial for the development of robust analytical methods for impurity profiling.
Table 1: General Properties
| Property | Abacavir | This compound |
| Systematic Name | ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl)methanol | ((1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl)methanol |
| CAS Number | 136470-78-5 | 136470-79-6 |
| Molecular Formula | C₁₄H₁₈N₆O | C₁₄H₁₈N₆O |
| Molecular Weight | 286.33 g/mol | 286.33 g/mol |
| Appearance | White to off-white solid | Off-white to pale yellow solid[1] |
Table 2: Chromatographic Data (Chiral HPLC)
| Parameter | Value |
| Column | CHIRALPAK® AD (amylose derivative) |
| Mobile Phase | Heptane / 2-Propanol / Diethylamine (850 / 150 / 1, v/v/v) |
| Detection | UV at 286 nm |
| Relative Retention Time | trans-Abacavir: ~0.8, this compound: ~0.9, Abacavir: 1.0[2] |
Table 3: Spectroscopic Data
| Technique | Abacavir | This compound |
| ¹H NMR (Predicted) | Predicted spectra available in databases like DrugBank. | As the enantiomer, the ¹H NMR spectrum is expected to be identical to that of Abacavir in an achiral solvent. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 287.2 m/z. Major fragment at 191.2 m/z. | Expected to have the same mass spectrum as Abacavir, with [M+H]⁺ = 287.2 m/z and identical fragmentation patterns. |
| FT-IR | Characteristic peaks for N-H, O-H, C-H, C=N, and C=C functional groups. | The FT-IR spectrum is expected to be identical to that of Abacavir due to the same functional groups and bonding. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of reference standards. Below are the key experimental protocols for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is critical for distinguishing and quantifying Abacavir and its enantiomer, this compound.
Objective: To separate and quantify this compound in the presence of Abacavir.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® AD, 0.46 cm x 25 cm)
Reagents:
-
Heptane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Reference standards of Abacavir and this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Heptane, 2-Propanol, and Diethylamine in the ratio of 850:150:1 (v/v/v).
-
Standard Solution Preparation: Prepare a system suitability solution containing a mixture of Abacavir, this compound, and trans-Abacavir. Prepare individual standard solutions of this compound for quantification.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the system suitability solution to verify the resolution between the peaks. Inject the standard and sample solutions to determine the content of this compound.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard in a suitable solvent (e.g., methanol/water).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through an LC system.
-
MS Conditions (Positive ESI mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: ~3-4 kV
-
Cone Voltage: Optimized for fragmentation
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions. The fragmentation pattern for this compound is expected to be identical to that of Abacavir.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Objective: To obtain the infrared spectrum of this compound to confirm the presence of key functional groups.
Instrumentation:
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Prepare a KBr pellet of the this compound reference standard or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and relationships in the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound reference standard.
Caption: Logical relationship of this compound as a critical impurity in Abacavir API quality control.
Conclusion
The characterization of this compound as a reference standard is a critical component of ensuring the quality and safety of Abacavir-containing medicines. A combination of chromatographic and spectroscopic techniques is essential for its unambiguous identification and quantification. Chiral HPLC stands out as the definitive method for separating and quantifying this enantiomeric impurity. By establishing a well-characterized reference standard for this compound, pharmaceutical manufacturers can confidently monitor and control its levels, ultimately safeguarding patient health.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ent-Abacavir
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ent-Abacavir, aligning with established safety protocols and regulatory frameworks to protect both laboratory personnel and the environment.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations mandate the proper management of hazardous waste from its generation to its final disposal.[1][3] State and local regulations may also apply and are often more stringent than federal guidelines.
Core Disposal Protocol
The recommended and safest method for disposing of this compound and related contaminated materials is through a licensed hazardous waste management company. These specialized firms are equipped to handle and transport pharmaceutical waste in compliance with all regulatory standards. Incineration at an approved hazardous waste facility is a typical disposal method for such compounds.
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination of soil and water systems.
Step-by-Step Laboratory Disposal Procedures
The following table outlines the procedural steps for the safe handling and disposal of this compound waste within a laboratory setting.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, syringes, gloves), and materials used for spill cleanup. | Segregate this compound waste from other chemical and biological waste to ensure proper handling. |
| 2. Waste Containment & Labeling | Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. | The label must include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations. |
| 3. Secure Storage | Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing or reducing agents. | The storage area should be locked or otherwise secured to prevent unauthorized access. |
| 4. Professional Disposal | Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company. | |
| 5. Meticulous Documentation | Maintain detailed records of all disposed this compound, including the quantity, date of disposal, and the name of the waste management vendor. | This documentation is crucial for regulatory compliance. |
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Cordon Off the Area: Immediately restrict access to the spill area.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE, including safety glasses, gloves, and protective clothing, is worn before cleaning the spill.
-
Contain and Clean:
-
Dry Spills: Carefully clean up the material to avoid generating dust. Dampening the material with water may be appropriate.
-
Liquid Spills: Absorb the spill with an inert material or universal binders.
-
-
Decontaminate: Thoroughly clean the spill area.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be collected in a sealed, labeled container and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
